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1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone Documentation Hub

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  • Product: 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of highly selective therapeutic agents. This guide focuses on a key derivative, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone , a critical building block for synthesizing a new generation of kinase inhibitors and modulators of essential cellular signaling pathways. We will provide an in-depth analysis of its physicochemical properties, a detailed, validated synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery, particularly in oncology and neurodegenerative diseases.[1]

Introduction: The Significance of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine system, a fused heterocycle also known as 4-azabenzofuran, possesses a unique combination of rigidity, planarity, and electronic properties that make it an ideal pharmacophore.[2] Its structure is particularly well-suited for interaction with the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3]

The subject of this guide, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, is a strategically functionalized derivative. The bromo-substituent at the 5-position and the acetyl group at the 6-position serve as versatile chemical handles. These allow for precise, late-stage modifications through cross-coupling reactions and other transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This makes it an invaluable intermediate for targeting kinases such as Cdc2-like kinases (CLKs) and for modulating pathways like the Hedgehog (Hh) signaling pathway.

Physicochemical Properties and Characterization

Accurate characterization of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is crucial for its effective use in synthesis. The following table summarizes its key properties. While a specific CAS number for this exact structure was not found, data for closely related analogs are used for prediction and context.

PropertyValueSource/Comment
Molecular Formula C₉H₆BrNO₂Calculated
Molecular Weight 240.06 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow)Based on similar compounds
Purity ≥97%Standard for synthetic intermediates
Solubility Soluble in DMF, DMSO; sparingly soluble in alcoholsTypical for heterocyclic ketones
Storage Store in a cool, dry place, under inert atmosphereStandard for bromo-aromatics

Spectroscopic Characterization:

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.6 ppm), and distinct aromatic protons on the furo[3,2-b]pyridine core.

  • ¹³C NMR: Signals for the ketone carbonyl (~190-200 ppm), the acetyl methyl group, and the carbons of the heterocyclic core are anticipated.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), confirming the presence of the halogen.

Synthesis and Mechanistic Rationale

The construction of the furo[3,2-b]pyridine core is a critical step, often achieved through metal-catalyzed cross-coupling and subsequent heteroannulation reactions.[2] The synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone can be approached through a multi-step sequence, as outlined below.

Synthetic Strategy Overview

The most logical approach involves building the furan ring onto a pre-functionalized pyridine core. A Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation) is a powerful and efficient method for this transformation.[2][4] This strategy offers high convergence and control over regioselectivity.

G Target 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Intermediate1 Functionalized Furo[3,2-b]pyridine Target->Intermediate1 Acetylation Intermediate2 2-Alkynyl-3-hydroxypyridine Intermediate1->Intermediate2 Copper-Catalyzed Intramolecular Cyclization SM1 Substituted Dihalopyridine (e.g., 2,5-dibromo-3-hydroxypyridine) Intermediate2->SM1 Sonogashira Coupling SM2 Protected Alkyne (e.g., TMS-acetylene) Intermediate2->SM2 Sonogashira Coupling

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methodologies for related structures.[2][5]

Step 1: Sonogashira Coupling of 2,5-Dibromo-3-hydroxypyridine with Trimethylsilylacetylene

  • Rationale: This step introduces the acetylene moiety required for the subsequent cyclization. A palladium catalyst is used for the C-C bond formation, while a copper(I) co-catalyst facilitates the activation of the alkyne.[2] The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

  • Procedure:

    • To a dry, nitrogen-purged flask, add 2,5-dibromo-3-hydroxypyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Add dry, degassed triethylamine (TEA, 3.0 eq) as the solvent and base.

    • Add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Upon completion, cool the mixture, filter through celite to remove catalyst residues, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-alkynyl-5-bromo-3-hydroxypyridine intermediate.

Step 2: Deprotection and Copper-Catalyzed Intramolecular Cyclization

  • Rationale: The silyl protecting group is removed under basic conditions. The subsequent copper-catalyzed O-arylation promotes the intramolecular cyclization to form the furan ring. This is often performed in a one-pot sequence following the coupling.[6]

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in methanol.

    • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature to effect desilylation.

    • After TLC confirms deprotection, remove the methanol in vacuo.

    • Add DMF as the solvent and CuI (0.1 eq).

    • Heat the mixture to 100-120 °C to drive the intramolecular cyclization.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain 5-bromofuro[3,2-b]pyridine.

Step 3: Friedel-Crafts Acylation

  • Rationale: This final step introduces the acetyl group at the electron-rich 6-position of the furo[3,2-b]pyridine core. A Lewis acid is required to activate the acetylating agent.

  • Procedure:

    • Dissolve 5-bromofuro[3,2-b]pyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or nitrobenzene.

    • Cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise.

    • Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine, then dry and concentrate.

    • Recrystallize or purify by column chromatography to yield the final product, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Purification and Characterization Workflow

A robust workflow is essential to ensure the purity and identity of the final compound.

G Start Crude Reaction Mixture (Post-Quench) LiquidExtract Liquid-Liquid Extraction (e.g., DCM/H₂O) Start->LiquidExtract Dry Drying Organic Layer (Na₂SO₄ or MgSO₄) LiquidExtract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification Step Concentrate->Purify Column Column Chromatography (Silica Gel) Purify->Column Primary Method Recrystal Recrystallization Purify->Recrystal If Crystalline Solid Analysis Purity & Identity Check Column->Analysis Recrystal->Analysis NMR ¹H & ¹³C NMR Analysis->NMR MS LC-MS / HRMS Analysis->MS End Pure Compound >97% NMR->End MS->End

Caption: Post-synthesis purification and analysis workflow.

Applications in Drug Discovery

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is not an end-product but a high-value intermediate. Its utility lies in its capacity for diversification.

G cluster_0 Modification at 5-Position (Br) cluster_1 Modification at 6-Position (Acetyl) Core 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Reduction Reduction to Alcohol Core->Reduction Condensation Aldol Condensation Core->Condensation Heterocycle Heterocycle Formation (e.g., Pyrazole synthesis) Core->Heterocycle Final Diverse Library of Potent Bioactive Molecules (e.g., Kinase Inhibitors) Suzuki->Final Buchwald->Final Sonogashira->Final Reduction->Final Condensation->Final Heterocycle->Final

Caption: Diversification pathways from the core scaffold.

  • Kinase Inhibitors: The furo[3,2-b]pyridine scaffold is a cornerstone for potent and selective inhibitors of CLKs and Homeodomain-Interacting Protein Kinases (HIPKs).[2][3] By performing Suzuki or Buchwald-Hartwig couplings at the 5-position (bromine), researchers can introduce various aryl, heteroaryl, or amino groups that probe the deep pockets of the kinase active site, enhancing potency and selectivity.[5]

  • Hedgehog Pathway Modulators: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in several cancers. Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, often by targeting the Smoothened (SMO) receptor.[1]

  • Anticancer Agents: The cytotoxic effects of various furo[3,2-b]pyridine derivatives against cancer cell lines have been well-documented, often linked to the inhibition of critical cellular kinases like CDK2.[3][7]

Conclusion and Future Outlook

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone represents a strategically vital building block in medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a robust platform for the rapid development of novel therapeutics. The synthesis, while multi-step, relies on well-established, high-yielding catalytic methods. Future research will likely focus on expanding the diversity of chemical transformations applied to this core, leading to the discovery of new chemical probes to interrogate complex biological systems and novel drug candidates with improved efficacy and safety profiles.

References

  • Benchchem. The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. Benchchem.
  • Benchchem. The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
  • ResearchGate. Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate.
  • ResearchGate. Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... ResearchGate. Available at: [Link].

  • PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Available at: [Link].

  • PMC. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. Available at: [Link].

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. Available at: [Link].

Sources

Exploratory

In-Depth Technical Guide to 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone: Synthesis, Properties, and Applications

Executive Summary As drug discovery pivots towards highly selective kinase inhibitors and complex signaling pathway modulators, the demand for rigid, functionalized heterocyclic scaffolds has surged. The furo[3,2-b]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots towards highly selective kinase inhibitors and complex signaling pathway modulators, the demand for rigid, functionalized heterocyclic scaffolds has surged. The furo[3,2-b]pyridine core represents a privileged pharmacophore in this domain[1]. Specifically, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) is a highly specialized building block that combines the geometric rigidity of a fused bicyclic system with two orthogonal functional handles: a C5-bromo group and a C6-acetyl group[2].

This whitepaper provides a comprehensive, mechanistic guide to the synthesis, physicochemical profiling, and downstream application of this compound. By understanding the causality behind its synthetic assembly and its structural logic, researchers can leverage this intermediate to design potent modulators of cdc2-like kinases (CLKs) and the Hedgehog signaling pathway[3].

Physicochemical Profiling & Quantitative Data

Understanding the baseline quantitative properties of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is critical for predicting its behavior in both synthetic workflows and biological assays. The following table summarizes its core metrics[2].

PropertyQuantitative Value / Description
Chemical Name 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone
CAS Registry Number 1421517-91-0
Molecular Formula C9H6BrNO2
Molecular Weight 240.056 g/mol
Topological Polar Surface Area (TPSA) 40.16 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Furan O, Pyridine N, Carbonyl O)
Core Scaffold Furo[3,2-b]pyridine

Retrosynthetic Strategy & Mechanistic Causality

A common pitfall in heterocyclic chemistry is attempting late-stage functionalization on a fully formed fused core. The furo[3,2-b]pyridine system consists of an electron-deficient pyridine ring fused to an electron-rich furan ring[4]. If one were to attempt direct bromination or acetylation of the parent furo[3,2-b]pyridine, the electrophilic aromatic substitution would occur exclusively on the furan ring (typically at C2 or C3), failing to yield the desired C5/C6 substitution[4].

The Causality of Pre-functionalization: To bypass this electronic bias, the synthesis must follow a "pyridine-first" strategy. The pyridine ring is pre-functionalized with the requisite bromo and acetyl groups, alongside an ortho-halogen/hydroxyl pair. The furan ring is then constructed in situ via a transition-metal-catalyzed cross-coupling followed by an intramolecular annulation[5].

Synthetic Workflow Diagram

Synthesis A 1-(6-bromo-5-hydroxy- 2-iodopyridin-3-yl)ethanone B TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF A->B Sonogashira Coupling C 1-(6-bromo-5-hydroxy- 2-((TMS)ethynyl)pyridin-3-yl)ethanone B->C D K2CO3, MeOH 60 °C C->D Desilylation & Cyclization E 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone D->E 5-endo-dig Annulation

Fig 1: Step-by-step synthetic workflow for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system, meaning each step contains built-in chemical logic that prevents the propagation of errors.

Step 1: Chemoselective Sonogashira Cross-Coupling

Reagents:

  • 1-(6-bromo-5-hydroxy-2-iodopyridin-3-yl)ethanone (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Pd(PPh3)2Cl2 (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (3.0 eq) in anhydrous THF (0.2 M)

Procedure:

  • Degas the THF solvent by sparging with argon for 15 minutes to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Add the pyridine precursor, Pd catalyst, and CuI. Stir for 5 minutes.

  • Add Et3N and TMSA dropwise. Stir at 25 °C for 4 hours.

Mechanistic Causality & Validation: Why use these specific conditions at room temperature? The goal is chemoselective oxidative addition. The C–I bond at the 2-position has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond at the 6-position (~81 kcal/mol). By keeping the reaction at room temperature, the palladium(0) species selectively inserts into the C–I bond, leaving the C–Br bond intact[5]. Self-Validation Check: Monitor via LC-MS. The presence of a single mass peak corresponding to the mono-alkynylated product confirms the temperature was kept low enough to prevent bis-coupling.

Step 2: Desilylation and 5-endo-dig Cyclization

Reagents:

  • Crude TMS-alkyne intermediate (1.0 eq)

  • K2CO3 (2.0 eq)

  • Methanol (0.2 M)

Procedure:

  • Dissolve the crude intermediate in methanol.

  • Add K2CO3 and heat the mixture to 60 °C for 6 hours.

  • Concentrate under reduced pressure, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Mechanistic Causality & Validation: The basic methanolysis serves a dual purpose. First, the methoxide generated in situ attacks the silicon atom, cleaving the labile C–Si bond to reveal a terminal alkyne. Second, the base deprotonates the C3-hydroxyl group. The resulting highly nucleophilic phenoxide-like oxygen undergoes a 5-endo-dig cyclization onto the activated alkyne[5]. This cascade is thermodynamically driven forward by the aromatization of the newly formed furan ring. Self-Validation Check: 1H-NMR of the purified product will show the disappearance of the TMS protons (~0.2 ppm) and the appearance of the characteristic furan C2/C3 protons (typically doublets around 7.0–8.0 ppm), confirming complete cyclization.

Pharmacological Relevance & Structural Logic

In medicinal chemistry, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is not just a molecule; it is a programmable pharmacophore. The furo[3,2-b]pyridine core has been identified as a highly effective scaffold for developing selective inhibitors of cdc2-like kinases (CLKs) and modulators of the Hedgehog signaling pathway[3].

The structural logic of this specific CAS compound lies in its substituents:

  • The C6-Acetyl Group: Acts as a potent hydrogen bond acceptor. In kinase targeting, this carbonyl oxygen frequently engages the conserved ATP-binding hinge region of the kinase, anchoring the molecule in the active site[6].

  • The C5-Bromo Group: Serves two purposes. Biologically, it can engage in halogen bonding or occupy deep hydrophobic back-pockets of the kinase, enhancing selectivity[6]. Synthetically, it is a prime handle for downstream Suzuki-Miyaura cross-coupling, allowing researchers to rapidly generate libraries of 5-aryl/heteroaryl derivatives to probe structure-activity relationships (SAR)[1].

Pharmacophore Mapping Diagram

Pathway cluster_0 Pharmacophore Logic Core Furo[3,2-b]pyridine Core Br C5-Bromo Group Core->Br Inductive Effect & Cross-Coupling Handle Ac C6-Acetyl Group Core->Ac H-Bond Acceptor Target CLK Kinases / Hedgehog Modulators Br->Target Hydrophobic Pocket Interaction Ac->Target Hinge Region Binding

Fig 2: Pharmacophore mapping of the core scaffold against kinase targets.

References

  • MolAid. "1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone - CAS 1421517-91-0." MolAid Chemical Database. URL: [Link]

  • Němec, V., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 2019. URL:[Link]

  • ResearchGate. "Synthesis of an initial library of the substituted furo[3,2‐b]pyridines." ResearchGate Publications. URL:[Link]

  • Semantic Scholar. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES." Semantic Scholar. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone: A Technical Guide for Medicinal Chemists

Executive Summary In modern drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently utilize the furo[3,2-b]pyridine core as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting scaffolds dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently utilize the furo[3,2-b]pyridine core as a privileged bioisostere for indoles and benzofurans. It offers superior aqueous solubility and a distinct hydrogen-bonding profile. The specific building block 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) acts as a critical inflection point in synthetic workflows. This guide deconstructs its physicochemical properties, structural causality, and orthogonal reactivity, providing a validated roadmap for drug development professionals.

Structural Causality and Physicochemical Profile

The architecture of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is defined by a highly electron-deficient pyridine ring. The synergistic electron-withdrawing effects of the C5-bromine atom and the C6-acetyl group significantly deplete the electron density of the pyridine nitrogen.

Causality in Drug Design: This electron depletion fundamentally alters the molecule's basicity. By lowering the pKa of the pyridine nitrogen, the core remains largely unprotonated at physiological pH (7.4). This characteristic enhances passive membrane permeability and mitigates hERG channel liabilities—a notorious hurdle associated with basic amine-containing pharmacophores. Furthermore, the calculated Topological Polar Surface Area (TPSA) of 43.1 Ų positions this scaffold perfectly for central nervous system (CNS) penetration, well below the 90 Ų threshold for blood-brain barrier crossing.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Implication in Drug Design
CAS Number 1421517-91-0Unique identifier for regulatory tracking and procurement.
Molecular Formula C₉H₆BrNO₂Highly functionalized, low-molecular-weight starting material.
Molecular Weight 240.05 g/mol Allows for extensive downstream elaboration while maintaining Rule of 5 compliance.
Boiling Point 315.4 ± 42.0 °C (Predicted)High boiling point indicates strong intermolecular dipole-dipole interactions[1].
Density 1.629 ± 0.06 g/cm³ (Predicted)High density typical of halogenated, fused heteroaromatic systems [1].
TPSA 43.1 Ų (Calculated)Excellent passive membrane permeability; optimal for CNS-targeted therapies.
CLogP ~2.3 (Estimated)Balanced lipophilicity for oral bioavailability and target engagement.
Synthetic Divergence and Reactivity Workflow

The strategic value of this scaffold lies in its orthogonal reactivity. The molecule possesses two highly reactive, yet distinct, functional handles that allow for divergent synthesis without the need for protecting groups.

  • The C5-Bromo Position: The adjacent pyridine nitrogen activates the C-Br bond, lowering the activation energy required for the oxidative addition step in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Acetyl Position: An enolizable ketone that serves as an electrophilic hub for Aldol condensations, Knoevenagel condensations, or the construction of fused tricyclic systems (e.g., pyrazoles or pyrimidines).

Reactivity Hub 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone Suzuki Pd-Catalyzed Cross-Coupling Hub->Suzuki C5-Br Activation Aldol Aldol Condensation & Annulation Hub->Aldol C6-Acetyl Enolization SNAr Nucleophilic Aromatic Substitution (SNAr) Hub->SNAr C5-Br Displacement Prod1 C5-Aryl/Amino Derivatives Suzuki->Prod1 Prod2 Fused Tricyclic Scaffolds Aldol->Prod2 Prod3 C5-Substituted Ethers/Amines SNAr->Prod3

Figure 1: Synthetic divergence pathway of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Experimental Methodology: Chemoselective Suzuki-Miyaura Coupling

When functionalizing the C5 position, the primary challenge is overcoming the steric hindrance imposed by the adjacent C6-acetyl group without inadvertently enolizing the ketone. The following protocol is designed as a self-validating system to ensure chemoselectivity and mechanistic integrity.

Objective: To couple an arylboronic acid to the C5-bromo position while preserving the integrity of the C6-acetyl group.

Reagents:

  • 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Self-Validating Step 1): In a Schlenk flask, dissolve the bromo-core and arylboronic acid in 1,4-Dioxane. Sparge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly quenches the active Pd(0) species, leading to homocoupling of the boronic acid. A lack of homocoupled byproduct in the final crude validates the degassing efficiency.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ and aqueous K₃PO₄ under positive Argon flow.

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and bite angle to facilitate reductive elimination, effectively overcoming the steric hindrance of the adjacent C6-acetyl group. K₃PO₄ is chosen over stronger bases (like NaOH) to prevent unwanted Aldol condensation of the ketone.

  • Thermal Activation: Heat the reaction mixture to 90 °C under sealed conditions.

  • Reaction Monitoring (Self-Validating Step 2): After 2 hours, sample the reaction via LC-MS.

    • Causality: Monitor the consumption of the starting material (m/z 240/242). If a debrominated byproduct (m/z 161) is observed without product formation, it validates that oxidative addition was successful, but transmetalation failed. This diagnostic feedback loop dictates whether to increase base concentration or switch to a more nucleophilic boronic ester.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine to remove the inorganic salts, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Pharmacological Relevance

The furo[3,2-b]pyridine scaffold is not merely a structural novelty; it is a proven pharmacophore in oncology and neurodegeneration. Recent medicinal chemistry campaigns have identified derivatives of this core as highly selective inhibitors of cdc2-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [2]. Furthermore, ultrasound-assisted synthesis of 2-substituted furo[3,2-b]pyridines has yielded compounds demonstrating significant apoptotic potential and cytotoxic properties against breast cancer cell lines (MDA-MB-231 and MCF-7) [3].

By utilizing 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone as a starting material, researchers can rapidly access these biologically active chemical spaces, leveraging the orthogonal reactivity to build diverse screening libraries.

Handling, Stability, and Storage Protocols

To maintain the integrity of this bifunctional scaffold, specific handling and storage conditions must be strictly enforced:

  • Photostability: The C-Br bond on an electron-deficient aromatic ring is highly susceptible to UV-induced homolytic cleavage. The compound must be stored in amber vials to prevent radical-mediated degradation.

  • Moisture Sensitivity: While the furo-pyridine core is stable, prolonged exposure to high humidity can lead to hydrate formation at the highly electrophilic ketone carbonyl. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References
  • Němec, V., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 58(4), 1062-1066. Available at:[Link]

  • Laxmi, D. S., et al. (2020). "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Available at:[Link]

Exploratory

Discovery and Development of Novel Furo[3,2-b]pyridine Derivatives: A Technical Guide

Executive Overview: The 4-Azabenzofuran Pharmacophore The furo[3,2-b]pyridine scaffold, commonly referred to as 4-azabenzofuran, has transitioned from a historically underexplored heterocyclic system to a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The 4-Azabenzofuran Pharmacophore

The furo[3,2-b]pyridine scaffold, commonly referred to as 4-azabenzofuran, has transitioned from a historically underexplored heterocyclic system to a privileged structure in modern medicinal chemistry[1]. First synthesized in 1982 by S. Shiotani and H. Morita via the cyclization of 2-(2-chloro-3-pyridyl)ethanol, this fused bicyclic core is characterized by its rigid, planar geometry and unique electron distribution[1]. These stereoelectronic properties make it an exceptional platform for designing highly selective therapeutic agents, particularly in the realms of oncology and neurodegenerative diseases[2].

Structural Rationale: Causality in Target Selectivity

The true value of the furo[3,2-b]pyridine core lies in its ability to solve a fundamental challenge in kinase inhibitor design: achieving high selectivity within the highly conserved human kinome.

Most traditional kinase inhibitors bind exclusively to the ATP-binding hinge region, leading to off-target toxicity. Furo[3,2-b]pyridine derivatives, however, utilize a dual-binding mechanism. While the heteroaromatic core anchors the molecule to the conserved hinge region via hydrogen bonding, specific substitutions (e.g., at the 3- and 5-positions) project into the kinase "back pocket"[3]. Because the amino acid composition of this back pocket varies significantly between different kinase families, engaging this region drives exquisite selectivity profiles[3].

KinaseBinding Core Furo[3,2-b]pyridine Scaffold Hinge Kinase Hinge Region (Conserved Binding) Core->Hinge Anchors BackPocket Kinase Back Pocket (Variable Amino Acids) Core->BackPocket Engages Selectivity High Target Selectivity (e.g., CLK1/2/4, HIPK) Hinge->Selectivity Supports BackPocket->Selectivity Drives

Dual-binding mechanism driving the selectivity of furo[3,2-b]pyridine inhibitors.

Advanced Synthetic Methodologies & Self-Validating Protocols

Modern synthesis of the furo[3,2-b]pyridine nucleus relies heavily on transition-metal-catalyzed cross-coupling and heteroannulation. Below is a self-validating, step-by-step protocol for the one-pot synthesis of 2-substituted derivatives via Sonogashira coupling[2].

Protocol: One-Pot Sonogashira Cross-Coupling and Heteroannulation

Mechanistic Causality: This reaction couples a terminal alkyne with 3-chloro-2-hydroxypyridine. The Palladium (Pd) catalyst undergoes oxidative addition into the C-Cl bond. Simultaneously, the Copper (Cu) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which facilitates transmetalation to the Pd center. Following reductive elimination to form the C-C bond, the basic environment deprotonates the adjacent hydroxyl group, triggering an intramolecular nucleophilic attack on the alkyne to close the furan ring[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-chloro-2-hydroxypyridine (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base Addition: Add anhydrous DMF (0.2 M) and triethylamine (Et3N, 3.0 equiv). Causality: Et3N acts as both a base to neutralize generated HCl and a promoter for the final cyclization step.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Strict removal of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which would consume the starting material and complicate purification.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heating & Cyclization: Heat the reaction mixture to 90°C for 12 hours.

  • Self-Validating Checkpoint (IPQC): Perform TLC (Hexane/EtOAc 3:1) and LC-MS analysis.

    • Validation Logic: The disappearance of the starting halide and the emergence of a highly fluorescent blue spot under 254 nm UV indicates successful formation of the aromatic furo[3,2-b]pyridine core. If LC-MS shows the uncyclized intermediate (M+ mass of the coupled but open-ring product), the heteroannulation is incomplete. Corrective Action: Add 1.0 equiv of DBU and heat for an additional 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash column chromatography.

SynthesisWorkflow SM 3-Chloro-2-hydroxypyridine + Terminal Alkyne Sono Sonogashira C-C Coupling SM->Sono Cat Pd/Cu Catalysts + Base Cat->Sono Cyclo Intramolecular C-O Annulation Sono->Cyclo Intermediate Prod 2-Substituted Furo[3,2-b]pyridine Cyclo->Prod

Workflow of the one-pot Sonogashira coupling and heteroannulation synthesis.

Note: For more complex substitution patterns, researchers utilize chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine, allowing iterative functionalization at the 3- and 5-positions[4].

Biological Applications: Kinases, Hedgehog, and Beyond

Selective Kinase Inhibition (CLKs and HIPKs)

Furo[3,2-b]pyridine derivatives have been identified as exceptionally potent inhibitors of cdc-like kinases (CLK1/2/4)[5]. CLKs are dual-specificity kinases that regulate pre-mRNA splicing; their dysregulation is a hallmark of various solid tumors[1]. Optimization of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of MU1210, a state-of-the-art chemical biology probe for CLK1/2/4[4],[6].

Furthermore, structural tweaking of this core has yielded highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs), such as MU135 and MU1787[4]. HIPKs regulate transcription and apoptosis, and their targeted inhibition provides a novel therapeutic avenue for specific malignancies[2].

Modulation of the Hedgehog (Hh) Signaling Pathway

Beyond kinases, profiling of kinase-inactive subsets (specifically 3,5,7-trisubstituted furo[3,2-b]pyridines) revealed them to be sub-micromolar modulators of the Hedgehog signaling pathway[5],[6]. Aberrant Hh pathway activation is implicated in basal cell carcinoma and medulloblastoma[1]. These derivatives inhibit the pathway by targeting Smoothened (SMO), a key transmembrane protein, thereby preventing the downstream activation of GLI transcription factors[1].

HedgehogPathway Drug 3,5,7-Trisubstituted Furo[3,2-b]pyridine SMO Smoothened (SMO) Transmembrane Protein Drug->SMO Inhibits GLI GLI Transcription Factors (Inactive) SMO->GLI Prevents Activation Genes Oncogenic Target Genes (Transcription Blocked) GLI->Genes No Transcription

Modulation of the Hedgehog signaling pathway via SMO inhibition.

Topoisomerase Inhibition

In addition to signaling cascades, 2,4-diaryl benzofuro[3,2-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit Topoisomerase I and II. Compounds featuring a 2-furyl substitution at the 2- or 4-position of the central pyridine ring have demonstrated significant Topoisomerase II inhibitory activity, inducing cytotoxicity in human cancer cell lines[7].

Quantitative Efficacy Landscape

The following table summarizes the quantitative biological activity of key furo[3,2-b]pyridine derivatives across different targets and assays, providing a comparative baseline for drug development professionals.

Compound / DerivativePrimary TargetEfficacy / ActivityAssay / Cell LineReference
MU1210 CLK1/2/4Highly Selective ProbeBiochemical / Cell-based[4],[6]
MU135 HIPK2Highly SelectiveBiochemical Assay[4]
Compound 12f CLK1Potent InhibitionMCF7 (Breast Cancer)[8],[3]
Compound 26a CLK1GI50 < 0.1 µMT24 (Bladder Cancer)[8]
Compound 31 CLK1IC50 = 9.7 nMT24 (Bladder Cancer)[8]
2,4-Diaryl Derivatives Topoisomerase II81.1% - 90.4% InhibitionIn vitro (100 µM)[7]

References

  • BenchChem. "The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance." BenchChem Technical Guides, 2025. 1

  • Němec, V., et al. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 2019. 5

  • Hylsová, M., et al. "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core." European Journal of Medicinal Chemistry, 2021. 4

  • BenchChem. "Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy." BenchChem Technical Guides, 2025. 8

  • BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications." BenchChem Technical Guides, 2025. 2

  • Němec, V., et al. "Characterization of furo[3,2‐b]pyridine derivatives in CLK1." ResearchGate, 2019. 3

  • Paruch, K., et al. "Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." ResearchGate, 2018. 6

  • Kim, J., et al. "2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity." Bulletin of the Korean Chemical Society, 2013. 7

Sources

Foundational

Biological activity of the furo[3,2-b]pyridine scaffold

An In-Depth Technical Guide to the Biological Activity of the Furo[3,2-b]pyridine Scaffold Authored by a Senior Application Scientist Introduction: The Rise of a Privileged Pharmacophore In the landscape of medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of the Furo[3,2-b]pyridine Scaffold

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The furo[3,2-b]pyridine core, a fused heterocyclic system also known as 4-azabenzofuran, has firmly established itself as such a structure.[1][2] Its rigid, planar geometry and distinct electronic properties make it an ideal foundation for developing potent and highly selective therapeutic agents.[1] This guide offers an in-depth exploration of the furo[3,2-b]pyridine scaffold, detailing its primary biological activities, the underlying mechanisms of action, and the experimental methodologies used to validate its therapeutic potential. For researchers and drug development professionals, understanding the versatility of this core is paramount to leveraging its full potential in oncology, neurodegenerative diseases, and beyond.[1]

Core Biological Activities: A Multi-Pronged Therapeutic Approach

The therapeutic promise of the furo[3,2-b]pyridine scaffold stems from its ability to interact with multiple, critical disease-related pathways. While its applications are expanding, its most profound impact has been observed in oncology through two primary mechanisms: potent kinase inhibition and modulation of the Hedgehog signaling pathway.[3]

Precision Targeting: Furo[3,2-b]pyridines as Potent Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for designing highly selective kinase inhibitors.[4]

A. Cdc2-like Kinases (CLKs): Modulating the Spliceosome

A significant body of research highlights furo[3,2-b]pyridine derivatives as potent and selective inhibitors of Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4.[2][5] These dual-specificity kinases are crucial for regulating pre-mRNA splicing, a process that is frequently dysregulated in cancer, leading to oncogenic protein variants.[1][5] By inhibiting CLKs, these compounds can modulate alternative splicing events, suppressing cancer cell growth and promoting apoptosis.[4] The 3,5-disubstituted furo[3,2-b]pyridine subseries, in particular, has yielded exceptionally potent and cell-active CLK inhibitors.[3][5]

Signaling Pathway: CLK Inhibition and Splicing Regulation

cluster_nucleus Cell Nucleus Pre-mRNA Pre-mRNA Spliceosome Active Spliceosome Pre-mRNA->Spliceosome Splicing_Factors Splicing Factors (SR Proteins) CLK Cdc2-like Kinase (CLK) Splicing_Factors->CLK Substrate Phosphorylated_SR Phosphorylated SR Proteins CLK->Phosphorylated_SR Phosphorylation Phosphorylated_SR->Spliceosome Activation Mature_mRNA Mature_mRNA Spliceosome->Mature_mRNA Splicing Furo_Pyridine Furo[3,2-b]pyridine Inhibitor Furo_Pyridine->CLK Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI Inhibits (via pathway) GLI_Active Active GLI SUFU_GLI->GLI_Active Dissociation Target_Gene_Expression Target Gene Expression (Proliferation, Survival) GLI_Active->Target_Gene_Expression Activates Transcription Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Binds Furo_Pyridine Furo[3,2-b]pyridine Modulator Furo_Pyridine->SMO Inhibition

Caption: Furo[3,2-b]pyridines can modulate the Hedgehog signaling pathway by inhibiting the SMO protein.

Quantitative Analysis: In Vitro Efficacy

The potent biological activities of furo[3,2-b]pyridine derivatives have been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic data, providing a comparative snapshot of their efficacy. Note that values from different studies may not be directly comparable due to variations in experimental conditions. [6] Table 1: In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives [6]

Compound ID Target Kinase IC50 (nM)
20 CLK1 4

| 31 | CLK1 | 9.7 |

Table 2: Cytotoxic Activity (GI50) Against Cancer Cell Lines [6]

Compound ID Cell Line GI50 (µM)
31 T24 1.1

| 26a | T24 | <0.1 |

One derivative, compound 3b , has shown encouraging growth inhibition against both MDA-MB-231 and MCF-7 breast cancer cell lines and also inhibits SIRT1. [7]This compound was also found to induce apoptosis in MCF-7 cells. [7]

Field-Proven Methodologies: Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the core assays used to evaluate the biological activity of furo[3,2-b]pyridine compounds.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase. [6] Objective: To quantify the potency of a furo[3,2-b]pyridine derivative as a kinase inhibitor.

Materials:

  • Recombinant target kinase (e.g., CLK1)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Furo[3,2-b]pyridine test compound

  • Kinase buffer solution

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the furo[3,2-b]pyridine compound in DMSO, then dilute further in the kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate peptide, and the diluted test compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination & Detection: Stop the reaction and measure the kinase activity using a detection reagent. This typically involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.

Experimental Protocol 2: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound. [6] Objective: To determine the concentration of a furo[3,2-b]pyridine derivative that causes 50% growth inhibition (GI50) in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Furo[3,2-b]pyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the GI50 value by plotting cell viability against compound concentration. [6]

Workflow: MTT Assay for Cytotoxicity Assessment

A 1. Seed Cancer Cells in 96-well Plate B 2. Allow Cells to Adhere (Overnight Incubation) A->B C 3. Treat with Furo[3,2-b]pyridine (Various Concentrations) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (Microplate Reader) F->G H 8. Calculate GI50 Value G->H

Caption: Workflow of the MTT assay for determining the cytotoxicity of furo[3,2-b]pyridine compounds. [6]

Expanding Horizons: Other Reported Biological Activities

While the anticancer properties are the most extensively studied, the furo[3,2-b]pyridine scaffold exhibits a broader range of biological activities, underscoring its versatility. These include:

  • Antiviral Activity: Certain pyridine-based glycosides have shown activity against viruses such as Herpes simplex virus type 1 and Rotavirus. [8]* Antimicrobial Properties: Fused pyridine derivatives have been reported to possess antibacterial and antifungal effects. [9][10]* CNS Activity: Substituted furo[3,2-b]pyridines have been investigated as novel bioisosteres of 5-HT1F receptor agonists, suggesting potential applications in treating migraines. [11]

Conclusion and Future Outlook

The furo[3,2-b]pyridine core has unequivocally demonstrated its value as a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of key oncogenic kinases like CLKs and modulators of the critical Hedgehog signaling pathway. [1][4]The translation of these molecular activities into potent cytotoxic effects against a range of cancer cell lines is well-documented. [2][7] The future of furo[3,2-b]pyridine research lies in the comprehensive in vivo validation of the promising in vitro data. [6]While related structures have shown antitumor activity in xenograft models, more extensive animal studies are required to establish the pharmacokinetic profiles, safety, and ultimate therapeutic efficacy of furo[3,2-b]pyridine derivatives themselves. [6][12]The continued exploration of this remarkable scaffold promises to deliver a new generation of targeted therapies for cancer and other human diseases.

References

  • BenchChem. (2025). Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. Benchchem.
  • BenchChem. (2025). The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance. Benchchem.
  • BenchChem. (2025). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Němec, V., et al. (2018). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. Retrieved from [Link]

  • ResearchGate. (2018). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem.
  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English, 58(4), 1062–1066. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Retrieved from [Link]

  • Mathes, B. M., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(3), 633-636. Retrieved from [Link]

  • Chen, Y.-F., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 68, 346–356. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Int. J. Mol. Sci. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. Retrieved from [Link]

  • Scientific Archives. (n.d.). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Unveiling the Therapeutic Potential of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Executive Summary The furo[3,2-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, consistently yielding derivatives with significant and diverse biological activities.[1][2] This guide focuse...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, consistently yielding derivatives with significant and diverse biological activities.[1][2] This guide focuses on a specific analog, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, and delineates a strategic framework for identifying and validating its potential therapeutic targets. Drawing from extensive research on the broader furo[3,2-b]pyridine class, we postulate that this compound is a prime candidate for modulating critical cellular pathways implicated in oncology and other diseases. The primary target classes explored herein are protein kinases—specifically Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)—and the Hedgehog (Hh) signaling pathway. We provide detailed, field-proven experimental workflows, from initial in-vitro screening to cell-based target validation, to empower researchers in their drug discovery efforts.

Introduction: The Furo[3,2-b]pyridine Scaffold

The compound of interest, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, belongs to a class of compounds built upon the furo[3,2-b]pyridine nucleus. This scaffold is renowned for its rigid, planar structure and unique electronic properties, making it an ideal pharmacophore for designing potent and selective inhibitors of various biological targets.[2] Its "privileged" status stems from its recurring appearance in molecules that exhibit a wide range of pharmacological effects, including kinase inhibition, modulation of critical signaling pathways, and cytotoxicity against cancer cells.[1][3] The strategic placement of a bromo-substituent and an ethanone group on this core suggests a molecule designed for both potent interaction and potential for further chemical modification.

Chemical Structure of the Compound of Interest:

  • Core: Furo[3,2-b]pyridine

  • Substituents:

    • 5-Bromo

    • 6-ethanone

This structure serves as our starting point for a hypothesis-driven investigation into its therapeutic targets.

Primary Hypothesized Target Class: Protein Kinases

Aberrant protein kinase activity is a cornerstone of numerous pathologies, particularly cancer, making them high-value therapeutic targets.[3] The furo[3,2-b]pyridine scaffold has proven to be an exceptionally effective platform for developing selective kinase inhibitors.[1][2]

CLKs (specifically CLK1, CLK2, CLK4) are serine/threonine kinases that are master regulators of pre-mRNA splicing, a fundamental process for gene expression.[1] Their inhibition can modulate alternative splicing events, which are frequently dysregulated in cancer, leading to the suppression of tumor growth.[2] Numerous 3,5-disubstituted furo[3,2-b]pyridine derivatives have been identified as potent, cell-active, and highly selective inhibitors of CLKs.[3]

  • Rationale for Targeting: Given that 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone shares the core scaffold, it is a strong candidate for CLK inhibition. The ethanone and bromo groups at positions 6 and 5, respectively, offer unique steric and electronic features that could confer high affinity and selectivity for the ATP-binding pocket of CLK family members.

HIPKs are involved in diverse signaling pathways that govern cell differentiation, proliferation, and apoptosis.[1] Their dysregulation is linked to several cancers. The furo[3,2-b]pyridine core has been successfully utilized to create highly selective HIPK inhibitors, demonstrating the scaffold's versatility.[2]

  • Rationale for Targeting: The demonstrated success of the scaffold in targeting HIPKs makes this family a logical secondary target class for investigation. An inhibitory effect on HIPKs could contribute to potential anti-proliferative or pro-apoptotic activity.

The broader furopyridine class has been associated with inhibitory activity against other kinases crucial to cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2), a key cell cycle regulator.[2][4]

Secondary Hypothesized Target: Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development, but its aberrant reactivation in adults is a known driver of various cancers, including basal cell carcinoma and medulloblastoma.[2] Furo[3,2-b]pyridine derivatives have been identified as potent modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2]

  • Rationale for Targeting: A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, while inactive as kinase inhibitors, were found to be sub-micromolar modulators of Hh signaling.[3] This suggests that the scaffold can be tailored to interact with components of this pathway. It is plausible that 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone could inhibit the Hh pathway, potentially through interaction with a downstream component like the GLI transcription factors.

Experimental Validation Workflows

A multi-step, hierarchical approach is essential for validating the therapeutic targets of a novel compound. The following protocols provide a self-validating framework, incorporating necessary controls to ensure data integrity.

This workflow outlines the logical progression from broad screening to specific target validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Engagement & Selectivity a Compound of Interest 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone b Broad Kinase Panel Screen (e.g., 400+ kinases) a->b Primary Screen c Dose-Response Assays for Hits (Determine IC50 values) b->c Hit Identification d Cytotoxicity Assay (MTT/MTS) (e.g., MCF-7, MDA-MB-231) c->d e Hedgehog Pathway Reporter Assay (e.g., Shh-LIGHT2 cells) c->e f Alternative Splicing Assay (RT-PCR) (Measure CLK target gene splicing, e.g., Mdm4) c->f g Intracellular Target Engagement (e.g., NanoBRET™ Assay for CLK1) d->g f->g h Kinome Selectivity Profiling (Confirm on-target vs. off-target activity) g->h Validate Lead

Caption: Target validation workflow for novel compounds.

This protocol assesses the direct inhibitory effect of the compound on target kinase activity by measuring ATP consumption.[1]

  • Reagents & Materials: Target kinase (e.g., CLK1, HIPK2), kinase substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock (in DMSO), assay buffer, white opaque 96-well plates.

  • Kinase Reaction Setup:

    • To each well, add 5 µL of assay buffer.

    • Add 1 µL of test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Include a "no inhibitor" positive control (1 µL DMSO) and a "no enzyme" negative control.

    • Add 2 µL of the kinase/substrate mixture and gently mix.

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after compound treatment.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to adhere overnight.[5][6]

  • Compound Treatment: Treat cells with various concentrations of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

This assay quantifies the activity of the Hh pathway by measuring the expression of a GLI-responsive reporter gene.[3]

  • Cell Culture: Use a stable reporter cell line, such as Shh-LIGHT2 (NIH/3T3), which contains a GLI-responsive Firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

  • Assay Setup: Seed Shh-LIGHT2 cells in a 96-well plate.

  • Treatment:

    • Stimulate the pathway by adding a Smoothened agonist (e.g., 2 µM purmorphamine).

    • Concurrently, treat the cells with a dilution series of the test compound or DMSO (vehicle control).

    • Incubate for 48 hours.

  • Lysis & Signal Detection: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the Firefly luciferase signal (GLI-responsive) to the Renilla luciferase signal (constitutive control). Express the results as a percentage of the activity seen in the purmorphamine-only treated cells. An effective inhibitor will show a dose-dependent decrease in the normalized luciferase signal.[3]

Data Summary of Related Furo[3,2-b]pyridine Derivatives

While specific data for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is not yet published, the activities of closely related analogs provide a strong basis for our hypotheses.

Target Class Compound Type Observed Activity Reference
Kinase Inhibition 3,5-disubstituted furo[3,2-b]pyridinesPotent and highly selective inhibition of CLKs[3]
Kinase Inhibition Furo[3,2-b]pyridine derivativesHigh selectivity as inhibitors of HIPKs[1][2]
Hedgehog Pathway 3,5,7-trisubstituted furo[3,2-b]pyridinesSub-micromolar modulation of Hh signaling[3]
Cytotoxicity 2-substituted furo[3,2-b]pyridinesGrowth inhibition of MDA-MB-231 & MCF-7 cells[6]
Visualizing a Key Target Pathway: Hedgehog Signaling

Understanding where a compound acts is critical. Furo[3,2-b]pyridines are known to modulate the Hh pathway downstream of SMO, a key point of intervention.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Shh Shh Ligand Ptch1 Ptch1 (Receptor) Shh->Ptch1 binds SMO SMO (Transmembrane Protein) Ptch1->SMO inhibits SUFU SUFU SMO->SUFU leads to dissociation of GLI GLI (Transcription Factor) SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Gene Expression Furo Furo[3,2-b]pyridines Furo->GLI Putative Inhibition

Caption: Simplified Hedgehog signaling pathway.

Conclusion and Future Directions

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone represents a promising chemical entity for drug discovery, backed by the well-established biological versatility of its core furo[3,2-b]pyridine scaffold.[1] The primary therapeutic targets are hypothesized to be protein kinases, particularly CLKs and HIPKs, with a secondary line of investigation focused on the Hedgehog signaling pathway. The experimental workflows detailed in this guide provide a robust, step-wise strategy for elucidating the compound's mechanism of action, beginning with broad screening and progressing to specific cellular and target engagement assays. Successful validation of activity against any of these high-value targets would position this molecule as a strong candidate for further pre-clinical development, particularly in the field of oncology.

References

  • The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. Benchchem.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science Publishers.

Sources

Foundational

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone: A Technical Guide to Synthesis, Properties, and Applications in Targeted Drug Discovery

Executive Summary The furo[3,2-b]pyridine scaffold, a fused heterocyclic system also known as 4-azabenzofuran, has emerged as a privileged structure in modern medicinal chemistry. Its rigid, planar geometry and highly tu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold, a fused heterocyclic system also known as 4-azabenzofuran, has emerged as a privileged structure in modern medicinal chemistry. Its rigid, planar geometry and highly tunable electronic properties make it an exceptional core for developing potent, selective therapeutic agents. This whitepaper provides an in-depth technical analysis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) , a highly functionalized building block. We explore its physicochemical profile, detail a self-validating synthetic methodology, and map its mechanistic role in oncology—specifically focusing on kinase inhibition and Hedgehog pathway modulation.

The Furo[3,2-b]pyridine Scaffold: Structural Rationale

The furo[3,2-b]pyridine core is characterized by the fusion of a furan ring with a pyridine ring. This architecture provides a unique balance of lipophilicity and hydrogen-bonding capability. The nitrogen atom at position 4 acts as a critical hydrogen-bond acceptor, which is essential for anchoring the molecule within the ATP-binding pockets of various kinases 1.

In the specific case of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, the presence of a bromine atom at C5 and an acetyl group at C6 provides orthogonal reactivity handles. The bromine allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the acetyl group can be engaged in condensation reactions to build extended heterocyclic systems.

Physicochemical Profiling

To establish a baseline for drug design, the fundamental properties of this specific building block are summarized below 2.

PropertyValue
IUPAC Name 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone
CAS Registry Number 1421517-91-0
Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
Scaffold Class Fused Heterocycle (4-azabenzofuran derivative)
Key Functional Groups Bromo (C5), Acetyl (C6), Furan oxygen, Pyridine nitrogen

Synthetic Methodologies: The Sonogashira Heteroannulation Protocol

The construction of the furo[3,2-b]pyridine nucleus is most efficiently achieved through a one-pot Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation). The following protocol outlines the synthesis of the core structure starting from a functionalized 2-halo-3-hydroxypyridine precursor.

Rationale & Causality

The choice of a Palladium/Copper dual-catalyst system is highly deliberate. Palladium ( Pd(PPh3​)2​Cl2​ ) initiates the oxidative addition selectively at the more reactive C-I bond of the precursor, sparing the C-Br bond at position 6 for future functionalization. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate with trimethylsilylacetylene (TMSA). TMSA is utilized instead of terminal alkynes to prevent unwanted Glaser homocoupling and to provide steric bulk that drives the regioselectivity of the subsequent 5-endo-dig cyclization.

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried Schlenk flask purged with argon, dissolve 1.0 equivalent of 1-(6-bromo-5-hydroxy-2-iodopyridin-3-yl)ethanone in anhydrous DMF/Triethylamine (1:1 v/v). Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the alkyne. Triethylamine serves as both the base to neutralize generated HI and as a stabilizing ligand.

  • Catalyst Activation: Add 0.05 equivalents of Pd(PPh3​)2​Cl2​ and 0.10 equivalents of CuI. Stir at room temperature for 10 minutes to allow the formation of the active Pd(0) species.

  • Alkyne Introduction: Dropwise add 1.2 equivalents of trimethylsilylacetylene (TMSA).

  • Heteroannulation: Elevate the temperature to 80 °C and stir for 12 hours. Causality: The thermal energy overcomes the activation barrier for the nucleophilic attack of the adjacent hydroxyl oxygen onto the activated alkyne, forming the furan ring.

  • Desilylation: Cool the mixture to room temperature, add 1.5 equivalents of Tetrabutylammonium fluoride (TBAF) in THF, and stir for 2 hours. Causality: TBAF selectively cleaves the TMS group, yielding the unsubstituted furan ring at position 2.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

System Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:

  • Checkpoint 1 (Reaction Progress): TLC analysis (Hexane:EtOAc 3:1). The disappearance of the highly UV-active iodopyridine spot and the emergence of a lower-Rf fluorescent spot confirms annulation.

  • Checkpoint 2 (Structural Confirmation): 1H NMR spectroscopy. The diagnostic doublet at ~7.8 ppm ( J=2.2 Hz) must be present, corresponding to the C2 proton of the newly formed furan ring. The acetyl methyl group will appear as a sharp singlet at ~2.7 ppm.

  • Checkpoint 3 (Isotopic Signature): High-Resolution Mass Spectrometry (HRMS). The presence of the C5 bromine atom provides a highly self-validating 1:1 isotopic cluster at m/z 240.0 / 242.0 [M+H]+ .

Mechanistic Role in Oncology & Target Modulation

Derivatives of the furo[3,2-b]pyridine core, synthesized from building blocks like 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, have demonstrated profound efficacy in dual mechanistic pathways: Kinase Inhibition and Hedgehog Pathway Modulation 3.

  • Kinase Inhibition (CLKs & CDK2): The scaffold acts as a potent, ATP-competitive inhibitor. For instance, inhibition of Cyclin-Dependent Kinase 2 (CDK2) leads to cell cycle arrest, while the inhibition of CDC-like Kinases (CLKs) disrupts pre-mRNA splicing—a hallmark vulnerability in many cancers 4.

  • Hedgehog (Hh) Pathway Modulation: Aberrant activation of the Hh pathway is implicated in basal cell carcinoma and medulloblastoma. Furo[3,2-b]pyridines directly antagonize Smoothened (SMO), a key transmembrane protein, thereby blocking the downstream activation of GLI transcription factors 3.

MOA Substrate 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone SMO Smoothened (SMO) Receptor Substrate->SMO Direct Antagonism Kinase CDC-like Kinases (CLKs) / CDK2 Substrate->Kinase ATP-Competitive Inhibition GLI GLI Transcription Factors SMO->GLI Blocks Activation Tumor Tumorigenic Gene Expression GLI->Tumor Downregulates Splicing Aberrant pre-mRNA Splicing Kinase->Splicing Suppresses Apoptosis Cell Cycle Arrest & Apoptosis Splicing->Apoptosis Induces

Dual mechanistic pathways of furo[3,2-b]pyridine derivatives in targeted oncology.

Quantitative Biological Activity

The therapeutic potential of the furo[3,2-b]pyridine class is validated by robust quantitative data. The table below summarizes the inhibitory concentrations ( IC50​ ) and activity levels of various scaffold derivatives against primary oncogenic targets 435.

Compound Class / DerivativePrimary Target IC50​ / Activity LevelTherapeutic Indication
3,5-Disubstituted Furo[3,2-b]pyridines CDC-like Kinases (CLKs)< 100 nMOncology (Splicing regulation)
3,5,7-Trisubstituted Furo[3,2-b]pyridines Smoothened (SMO) ReceptorSub-micromolarBasal Cell Carcinoma / Medulloblastoma
Furo[2,3-b]pyridine-2-carboxylate analogs Cyclin-Dependent Kinase 2 (CDK2)0.93 µMBroad-spectrum Oncology
2-Substituted Furo[3,2-b]pyridines SIRT1 / Cellular ProliferationGrowth InhibitionBreast Cancer (MCF-7 & MDA-MB-231)

Conclusion

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone represents a highly versatile and strategic building block in medicinal chemistry. By leveraging robust synthetic methodologies like the Palladium/Copper-catalyzed Sonogashira heteroannulation, researchers can access a vast chemical space of furo[3,2-b]pyridine derivatives. The inherent electronic properties of this scaffold allow for the precise targeting of critical oncogenic pathways, solidifying its status as a privileged pharmacophore in the ongoing development of next-generation therapeutics.

References

  • MDPI. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity."[Link]

  • PubMed (Angewandte Chemie). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." [Link]

  • Bentham Science. "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents." [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone as a Privileged Intermediate in Kinase Inhibitor Discovery

Executive Summary The development of highly selective kinase inhibitors requires rigid, planar pharmacophores capable of precise interactions within the ATP-binding cleft. The furo[3,2-b]pyridine scaffold has recently em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires rigid, planar pharmacophores capable of precise interactions within the ATP-binding cleft. The furo[3,2-b]pyridine scaffold has recently emerged as a "privileged" structure in medicinal chemistry, demonstrating exceptional utility in targeting Cdc2-like kinases (CLKs), Homeodomain-Interacting Protein Kinases (HIPKs), and modulating the Hedgehog signaling pathway[1][2].

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) serves as a highly versatile, bifunctional intermediate in this space. By offering two orthogonal handles for late-stage functionalization—a highly reactive C5-bromide and a C6-acetyl group—this building block enables the rapid synthesis of diverse, multi-substituted chemical probes and therapeutic candidates[3][4].

Chemical Profiling & Mechanistic Rationale

The Structural Advantage of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core acts as a potent hinge-binding motif. The pyridine nitrogen serves as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region, while the furan oxygen modulates the electron density of the ring system, enhancing the overall binding enthalpy[2]. Furthermore, structural studies reveal that substituents at the C5 position can engage the variable back pocket of the kinase, driving the remarkable selectivity observed in this class of inhibitors[5].

Orthogonal Functionalization Logic

The strategic value of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone lies in its dual reactivity:

  • The C5-Bromide: Positioned alpha to the pyridine nitrogen, this carbon is highly electron-deficient. This makes the C-Br bond exceptionally susceptible to oxidative addition by Palladium(0) species, facilitating rapid Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions under mild conditions.

  • The C6-Acetyl Group: The methyl group of the ethanone moiety is weakly acidic. Under basic conditions, it forms an enolate that readily undergoes Claisen-Schmidt condensations with aryl aldehydes. The resulting α,β -unsaturated ketones (chalcones) can be subsequently cyclized into pyrazoles, pyrimidines, or isoxazoles, allowing the molecule to project deeply into the kinase activation loop.

Workflow Core 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone Suzuki C5: Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Arylboronic Acid Pd(dppf)Cl2 Condense C6: Aldol Condensation (Base-Catalyzed) Suzuki->Condense Aryl Aldehyde KOH, EtOH Cyclize Heterocyclization (e.g., Pyrazole) Condense->Cyclize Hydrazine Heat Inhibitor Final Kinase Inhibitor (CLK/HIPK Target) Cyclize->Inhibitor Purification & Validation

Caption: Orthogonal synthetic workflow leveraging the C5 and C6 handles of the furo[3,2-b]pyridine core.

Target Landscape & Quantitative Benchmarks

Derivatives synthesized from furo[3,2-b]pyridine intermediates have yielded state-of-the-art chemical probes. Notably, MU1210 is a highly potent, cell-active inhibitor of CLK1/2/4, while MU135 demonstrates exquisite selectivity for HIPK2[3][4]. CLKs are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, a critical step in spliceosome assembly and pre-mRNA splicing[6]. Inhibiting this pathway has profound implications for oncology and neurodegeneration.

Table 1: In Vitro Kinase Inhibitory Activity of Benchmark Furo[3,2-b]pyridine Derivatives
CompoundPrimary TargetIC₅₀ (nM)Off-Target ProfileCellular Activity (MCF-7 GI₅₀)Reference
MU1210 CLK1 / CLK2 / CLK48 / 20 / 12>3000 nM for CLK3, HIPKs4.6 µM[4]
MU135 HIPK2< 10Highly selective over CLKsNot Specified[3]
Compound 12f CLK1< 0.1Broad kinome selectivityNot Specified[1][5]
Compound 31 CLK19.7Minimal DYRK cross-reactivity1.1 µM (T24 cells)[1]

Note: Data aggregated from biochemical kinase assays. The high potency is attributed to the optimized fit of the 3,5-disubstituted furo[3,2-b]pyridine core within the ATP pocket[2].

Pathway Drug Furo[3,2-b]pyridine Inhibitor Target Cdc2-like Kinases (CLK1/2/4) Drug->Target ATP-competitive Inhibition Substrate SR Proteins (Unphosphorylated) Target->Substrate Catalyzes Phosphorylation Product Phosphorylated SR Proteins Substrate->Product Outcome Spliceosome Assembly & Pre-mRNA Splicing Product->Outcome Promotes Assembly

Caption: Mechanism of action for CLK inhibitors disrupting pre-mRNA splicing pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and in-process controls to verify success before proceeding.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Introduce an aryl/heteroaryl group at the C5 position while leaving the C6-acetyl group intact.

Causality & Reagent Selection: Pd(dppf)Cl2​ is selected as the catalyst because the bulky, bidentate dppf ligand suppresses undesired reductive debromination and facilitates oxidative addition into the electron-deficient C-Br bond. Potassium carbonate ( K2​CO3​ ) is used as a mild base to activate the boronic acid without triggering premature aldol condensation of the C6-acetyl group.

  • Preparation: In an oven-dried Schlenk flask, combine 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (ratio 4:1, v/v). Purge the system with Argon for 10 minutes.

  • Reaction: Heat the mixture to 90°C under continuous stirring for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is complete when the characteristic M+ / M+2 isotopic doublet of the brominated starting material (m/z ~240/242) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Claisen-Schmidt Condensation at C6

Objective: Convert the C6-acetyl group into an α,β -unsaturated ketone (chalcone) for downstream heterocyclization.

Causality & Reagent Selection: Potassium hydroxide (KOH) in ethanol is utilized to generate the enolate of the C6-acetyl group. The reaction is run at room temperature to prevent degradation of the newly formed furo[3,2-b]pyridine derivative.

  • Preparation: Dissolve the C5-substituted furo[3,2-b]pyridine intermediate (1.0 eq) and an aryl aldehyde (1.1 eq) in anhydrous Ethanol (0.2 M).

  • Activation: Add a 10% w/v aqueous solution of KOH (0.5 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (UV 254 nm). The formation of the chalcone is indicated by a distinct shift in the UV absorbance profile (due to extended conjugation) and a highly fluorescent new spot under 365 nm UV light.

  • Workup: Neutralize the reaction with 1M HCl, precipitate the product with cold water, filter, and wash with cold ethanol to yield the pure chalcone intermediate.

Protocol 3: Cellular Target Engagement Validation (NanoBRET)

Objective: Confirm that the synthesized furo[3,2-b]pyridine derivative permeates the cell membrane and engages CLK1 in live cells[5][6].

Causality & Reagent Selection: Biochemical assays cannot confirm cell permeability. NanoBRET (Bioluminescence Resonance Energy Transfer) is employed because it provides a real-time, quantitative measure of compound binding to the target kinase within the complex intracellular environment.

  • Cell Preparation: Co-transfect HEK293 cells with a NanoLuc®-CLK1 Fusion Vector. Plate cells in a 96-well format and incubate for 24 hours at 37°C.

  • Compound Treatment: Prepare a 10-point serial dilution of the synthesized furo[3,2-b]pyridine inhibitor in Opti-MEM. Add to the cells alongside a DMSO-only negative control and a known positive control (e.g., SGC-CLK-1) to validate the assay window[6]. Incubate for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Tracer (a fluorescently labeled pan-kinase inhibitor) to all wells.

  • Measurement: Add Nano-Glo® Substrate. Measure the BRET ratio (emission at 610 nm / 460 nm) using a microplate reader.

  • Data Analysis: Plot the BRET ratio against the log[Inhibitor] concentration to calculate the cellular IC₅₀. A successful probe will demonstrate a dose-dependent displacement of the tracer, validating both target engagement and membrane permeability.

References

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry.[Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition.[Link]

  • Characterization of furo[3,2‐b]pyridine derivatives in CLK1. ResearchGate.[Link]

Sources

Application

Applications of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in drug discovery

Application Note: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone as a Privileged Scaffold in Drug Discovery Introduction & Chemical Rationale In modern medicinal chemistry, the furo[3,2-b]pyridine core has emerged as a "priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone as a Privileged Scaffold in Drug Discovery

Introduction & Chemical Rationale

In modern medicinal chemistry, the furo[3,2-b]pyridine core has emerged as a "privileged" heterocyclic scaffold, particularly in the development of targeted therapeutics for oncology and neurodegenerative diseases[1]. Acting as a bioisostere to indole and benzofuran, the furo[3,2-b]pyridine system offers a rigid, planar geometry combined with unique electronic properties that enhance aqueous solubility and metabolic stability[2].

The specific building block 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is an exceptionally versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups:

  • C5-Bromo Group: The electron-deficient nature of the pyridine ring highly activates this halogen, making it an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • C6-Acetyl (Ethanone) Group: This moiety serves as a prime site for condensation reactions, allowing for the rapid construction of pendant heterocycles (such as pyrazoles or pyrimidines) that are critical for engaging the hinge regions of target kinases.

Mechanistic Applications in Target-Based Drug Discovery

CDC-like Kinase (CLK) and HIPK Inhibition

Furo[3,2-b]pyridine derivatives synthesized from this scaffold have been identified as extraordinarily potent and selective inhibitors of cdc2-like kinases (CLK1, CLK2, CLK4) and Homeodomain-Interacting Protein Kinases (HIPKs)[4][5]. CLKs are dual-specificity kinases that regulate pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. Because alternative splicing is frequently dysregulated in cancer, CLK inhibition is a validated therapeutic strategy. Structural biology studies reveal that certain furo[3,2-b]pyridines achieve their high selectivity by engaging the less-conserved back pocket of the kinase, rather than relying solely on the highly conserved ATP-binding hinge region[6].

Hedgehog Signaling Pathway Modulation

Beyond kinase inhibition, 3,5,7-trisubstituted furo[3,2-b]pyridines have demonstrated efficacy as sub-micromolar modulators of the Hedgehog (Hh) signaling pathway[5]. These compounds target Smoothened (SMO), a key transmembrane protein, thereby suppressing downstream GLI-mediated transcription and halting Hedgehog-driven tumor proliferation[1].

SignalingPathway Compound Furo[3,2-b]pyridine Derivatives CLK CDC-like Kinases (CLK1, CLK2, CLK4) Compound->CLK Potent Inhibition SMO Smoothened (SMO) Receptor Compound->SMO Modulates/Inhibits Splicing Pre-mRNA Splicing (Alternative Splicing) CLK->Splicing Phosphorylates SR Proteins CancerCell Cancer Cell Cycle Arrest & Apoptosis Splicing->CancerCell Modulation restores normal splicing GLI GLI Transcription Factors SMO->GLI Activates TumorGrowth Hedgehog-Driven Tumor Proliferation GLI->TumorGrowth Promotes

Caption: Hedgehog & CLK Signaling Modulation by Furo[3,2-b]pyridines

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of representative furo[3,2-b]pyridine derivatives against key oncology targets, highlighting the scaffold's potent inhibitory profile[7][8].

Target Kinase / PathwayDerivative ClassIC50 (nM)Cell Line / Assay TypeBiological Outcome
CLK1 Derivative 204.0T24 (Cell-based GI50)Splicing modulation, Cytotoxicity
CLK1 Derivative 319.7T24 (Cell-based GI50)Splicing modulation, Cytotoxicity
CLK1 Derivative 26a< 0.1T24 (Cell-based GI50)Potent cell cycle arrest
HIPK2 MU135~ 8.0Biochemical AssayTranscription regulation
Hedgehog (SMO) 3,5,7-trisubstituted< 1000.0MCF7 (Cell-based)Downregulation of GLI

Experimental Protocols: Self-Validating Synthetic Workflows

To maximize the utility of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in SAR (Structure-Activity Relationship) campaigns, the following self-validating protocols are recommended. These methods incorporate built-in Quality Control (QC) checkpoints to ensure high-fidelity synthesis.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, accelerating reductive elimination while minimizing undesired debromination side reactions. A mixed solvent system of 1,4-dioxane and water ensures the simultaneous solubility of the hydrophobic furopyridine core and the inorganic base required to activate the boronic acid.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Reaction: Purge the system with N₂ for 10 minutes. Heat the mixture to 90°C and stir for 4–6 hours.

  • In-Process QC (Self-Validation): Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic mass signature ( M+H≈240/242 in a 1:1 ratio due to 79 Br and 81 Br). The reaction is deemed complete when this isotopic doublet is entirely consumed and replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Final Validation: Purify via flash chromatography (Silica, Hexanes/EtOAc). Validate the product using ¹H NMR, specifically noting the disappearance of the distinct C5-Br chemical shift environment.

Protocol B: C6-Acetyl Condensation to Form Pyrazole Derivatives

Causality & Rationale: The C6-ethanone group is a perfect precursor for forming 3-substituted pyrazoles. Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) yields a highly reactive enaminone. Subsequent treatment with hydrazine forces a cyclization event, generating a pyrazole ring that serves as a critical hydrogen-bond donor/acceptor pair for kinase hinge-binding.

  • Enaminone Formation: Dissolve the C5-functionalized intermediate from Protocol A in neat DMF-DMA (3.0 eq). Reflux the mixture at 100°C for 12 hours.

  • In-Process QC (Self-Validation): Check reaction progress via TLC (UV 254 nm). The formation of a new, highly fluorescent spot with a lower Rf value indicates the successful formation of the conjugated enaminone intermediate.

  • Cyclization: Concentrate the mixture in vacuo to remove excess DMF-DMA. Redissolve the crude residue in absolute ethanol and add hydrazine hydrate (2.0 eq). Reflux for 4 hours.

  • Final Validation: Cool the mixture to 0°C to precipitate the pyrazole product. Filter and recrystallize from hot EtOH. Confirm the structural integrity via ¹³C NMR; the successful formation of the pyrazole ring is validated by the appearance of three distinct carbon signals at approximately 105, 135, and 140 ppm.

SyntheticWorkflow Start 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (Core Scaffold) Step1 Protocol A: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Start->Step1 QC1 QC: LC-MS & 1H NMR Confirm C5-Br substitution Step1->QC1 Intermediate C5-Aryl/Heteroaryl Intermediate QC1->Intermediate Step2 Protocol B: Enaminone Formation (DMF-DMA, 100°C) Intermediate->Step2 QC2 QC: TLC (UV 254nm) Fluorescent intermediate Step2->QC2 Step3 Protocol B: Pyrazole Cyclization (Hydrazine hydrate, EtOH, Reflux) QC2->Step3 QC3 QC: 13C NMR & HRMS Validate Pyrazole C-signals Step3->QC3 Final Target Drug Candidate (Kinase/Hh Inhibitor) QC3->Final

Caption: Divergent Synthetic Workflow for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Sources

Method

Advanced Palladium-Catalyzed Cross-Coupling Strategies for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Introduction & Pharmacological Relevance The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic distribution make it an ideal p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic distribution make it an ideal pharmacophore for designing highly selective kinase inhibitors and modulators of the Hedgehog signaling pathway .

Within this chemical space, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone represents a highly functionalized, versatile building block. The presence of the 5-bromo substituent provides a direct handle for transition-metal-catalyzed cross-coupling, while the 6-acetyl group offers an additional vector for downstream derivatization (e.g., reductive amination, condensation). However, the dense functionalization of this scaffold presents unique chemoselectivity and catalytic challenges that require precise reaction engineering.

Mechanistic Insights & Reactivity Profiling

As an Application Scientist, it is critical to look beyond standard empirical screening and understand the causality of the substrate's reactivity. The 5-bromo position in this scaffold is electronically activated toward oxidative addition by Palladium(0) due to two factors:

  • The Inductive Effect of the Pyridine Nitrogen: The adjacent electronegative nitrogen withdraws electron density from the C5-Br bond, lowering the activation barrier for Pd insertion.

  • The Ortho-Acetyl Group: The electron-withdrawing nature of the 6-acetyl group further depletes electron density at the 5-position.

While oxidative addition is exceptionally fast, this substrate is prone to two major side reactions: catalyst poisoning and base-mediated degradation .

Causality of Reaction Conditions
  • Ligand Selection: The basic pyridine nitrogen can coordinate to the Pd(II) intermediate, sequestering the catalyst in an inactive, off-cycle state. To prevent this, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are mandatory. Their massive steric bulk physically blocks the pyridine nitrogen from coordinating to the palladium center, while simultaneously accelerating the rate-limiting reductive elimination step .

  • Base Selection: The 6-acetyl group contains acidic α -protons. Strong bases typically used in cross-coupling (like NaOtBu) will trigger enolization, leading to aldol self-condensation or α -arylation. Therefore, mild, non-nucleophilic bases such as Cs 2​ CO 3​ or K 3​ PO 4​ must be employed to maintain chemoselectivity .

Causality Sub Substrate: Acetyl & Pyridine N Prob1 Risk: Enolization of Acetyl Group Sub->Prob1 Prob2 Risk: Catalyst Poisoning by Pyridine N Sub->Prob2 Sol1 Solution: Mild Base (Cs2CO3) Prob1->Sol1 Sol2 Solution: Bulky Ligands (XPhos) Prob2->Sol2 Out High Yield Cross-Coupling Sol1->Out Sol2->Out

Logical framework for selecting reaction conditions to mitigate substrate-specific side reactions.

Catalytic Workflow

G Substrate 1-(5-Bromofuro[3,2-b]pyridin- 6-yl)ethanone OxAdd Oxidative Addition (Accelerated by C5-Br) Substrate->OxAdd Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br TransMet Transmetalation / Amine Coordination PdII_Br->TransMet PdII_Nu Ar-Pd(II)-Nu Intermediate TransMet->PdII_Nu RedElim Reductive Elimination (Facilitated by bulky L) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product C5-Substituted Furo[3,2-b]pyridine RedElim->Product

Palladium-catalyzed cross-coupling cycle for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the C–C bond formation between the substrate and aryl/heteroaryl boronic acids. The use of a biphasic 1,4-Dioxane/Water system ensures the solubility of the inorganic base while maintaining a high boiling point for the reaction.

Materials & Reagents
  • Substrate: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 equiv, 1.0 mmol, 240 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd 2​ (dba) 3​ (1 mol% Pd 2​ (dba) 3​ = 2 mol% Pd, 9.2 mg)

  • Ligand: XPhos (4 mol%, 19.1 mg)

  • Base: K 3​ PO 4​ (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ and XPhos. Evacuate and backfill the tube with Argon (3 cycles). Add 2 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until the solution turns a clear pale yellow, indicating the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: To the active catalyst solution, add 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone and the arylboronic acid.

  • Base Addition: Dissolve K 3​ PO 4​ in 2 mL of degassed HPLC-grade water. Add this aqueous solution dropwise to the Schlenk tube. Add the remaining 6 mL of degassed 1,4-Dioxane.

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 4–6 hours.

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.3−0.5 depending on the boronic acid).

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (SiO 2​ ).

Application Protocol 2: Buchwald-Hartwig Amination

This protocol facilitates C–N bond formation. Because amines can act as competitive ligands for palladium, BrettPhos is utilized due to its exceptional ability to promote C–N reductive elimination while preventing catalyst deactivation .

Materials & Reagents
  • Substrate: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 equiv, 1.0 mmol, 240 mg)

  • Coupling Partner: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc) 2​ (2 mol%, 4.5 mg)

  • Ligand: BrettPhos (4 mol%, 21.5 mg)

  • Base: Cs 2​ CO 3​ (2.0 equiv, 2.0 mmol, 652 mg) Crucial: Do not use NaOtBu.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology
  • Solid Reagent Loading: In a flame-dried 20 mL reaction vial, combine 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, Pd(OAc) 2​ , BrettPhos, and finely powdered Cs 2​ CO 3​ .

  • Inert Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3 cycles).

  • Liquid Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe. If the amine is a liquid (e.g., morpholine), add it at this stage via microsyringe. (If the amine is a solid, it should be added in Step 1).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours. The mixture will initially appear as a heterogeneous suspension but will change color (often to a deep orange/red) as the catalytic cycle progresses.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated Pd black, eluting with EtOAc (30 mL). Concentrate the filtrate and purify via automated flash chromatography (DCM:MeOH gradient).

Quantitative Data Summary

The following table summarizes expected yields and optimized conditions for various coupling partners based on the protocols established above.

Coupling PartnerReaction TypeCatalyst / LigandBase / SolventTime (h)Expected Yield (%)
Phenylboronic acidSuzuki-MiyauraPd 2​ (dba) 3​ / XPhosK 3​ PO 4​ / Dioxane-H 2​ O488 - 92
4-Methoxyphenylboronic acidSuzuki-MiyauraPd 2​ (dba) 3​ / XPhosK 3​ PO 4​ / Dioxane-H 2​ O585 - 89
MorpholineBuchwald-HartwigPd(OAc) 2​ / BrettPhosCs 2​ CO 3​ / Dioxane1278 - 84
CyclohexylamineBuchwald-HartwigPd(OAc) 2​ / BrettPhosCs 2​ CO 3​ / Dioxane1275 - 80

References

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: Angewandte Chemie International Edition (2019) URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (2008) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL: [Link]

Application

Optimized Suzuki-Miyaura Cross-Coupling Protocols for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Executive Summary The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of highly selective cdc-like kinase (CLK) inhibitors and potent modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of highly selective cdc-like kinase (CLK) inhibitors and potent modulators of the Hedgehog signaling pathway[1]. Functionalizing this core via palladium-catalyzed cross-coupling is a critical step in library synthesis. However, the specific building block 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone presents unique chemoselectivity challenges. As an electron-deficient heteroaryl bromide featuring an acidic C6-acetyl group, it is highly prone to base-mediated side reactions. This application note details the mechanistic rationale and optimized, self-validating protocols for achieving high-yielding Suzuki-Miyaura couplings with this sensitive substrate.

Substrate Profiling & Mechanistic Causality

To design an effective coupling protocol, we must first analyze the electronic and steric environment of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. Success in cross-coupling is rarely about forcing a reaction; it is about steering the catalytic cycle away from thermodynamic sinks.

The Electronic Landscape: Accelerated Oxidative Addition

The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst[2]. In this substrate, the C5-bromine is positioned alpha to the pyridine nitrogen (position 4) and ortho to the electron-withdrawing C6-acetyl group. The electron-withdrawing nature of the pyridine nitrogen significantly depletes electron density at the C-Br bond (~276 kJ/mol), making it highly reactive toward oxidative addition[2]. Consequently, oxidative addition is exceptionally fast, allowing for the use of milder temperatures compared to standard aryl bromides.

Chemoselectivity: The Acetyl Challenge

The primary mode of failure when coupling this substrate is not sluggish reactivity, but rather the degradation of the starting material. The alpha-protons of the C6-acetyl group are highly acidic. If standard strong bases (e.g., KOtBu , NaOH ) are employed, the substrate undergoes rapid enolization. This leads to two catastrophic side reactions:

  • Aldol-Type Condensation: Self-condensation of the starting material or condensation with the product.

  • α -Arylation: The palladium catalyst can intercept the enolate, leading to undesired C-C bond formation at the acetyl methyl group instead of the targeted C5 position.

To circumvent this, the transmetalation step must be carefully controlled. Using a mild base like K3​PO4​ or Na2​CO3​ provides sufficient hydroxide/alkoxide concentration to form the active palladium-hydroxo or arylboronate species required for transmetalation, without triggering enolization.

MechanisticPathway A Pd(0) L_n Active Catalyst B Oxidative Addition (C5-Br Cleavage) A->B Substrate Entry C Transmetalation (Boronic Acid + Base) B->C Accelerated by Electron-Withdrawing Acetyl E Side Reaction: Aldol Condensation B->E Strong Base (KOtBu) Causes Enolization D Reductive Elimination (C-C Bond Formation) C->D Mild Base (K3PO4) Prevents Enolization D->A Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting chemoselectivity controls.

Condition Optimization Matrix

The choice of catalyst, base, and solvent is crucial for achieving high yields with heteroaryl halides[2]. The table below summarizes the causality behind various condition screens, highlighting why the Buchwald precatalyst system (XPhos Pd G2) outperforms traditional palladium sources for this specific scaffold.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 9045%Sluggish transmetalation; partial catalyst poisoning due to pyridine-N coordination.
Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)1,4-Dioxane/ H2​O (4:1)9078%Bidentate ligand prevents Pd sequestration. Minimal aldol side-products observed.
XPhos Pd G2 (2%) K3​PO4​ (2.0) 1,4-Dioxane/ H2​O (4:1) 80 >92% Optimal. Bulky biaryl phosphine accelerates coupling and completely suppresses α -arylation.
Pd(OAc)2​ / SPhos (5%) KOtBu (2.0)THF65<10%Substrate degradation. Strong base triggers rapid acetyl enolization and polymerization.

Note: Yields are based on calibrated LC-MS integration of the crude reaction mixture against an internal standard.

Self-Validating Experimental Protocol

This protocol utilizes the optimized XPhos Pd G2 / K3​PO4​ conditions. The procedure is designed to be self-validating; specific visual and analytical checkpoints (In-Process Controls) are embedded to ensure the integrity of the reaction before proceeding to the next step.

ExpWorkflow N1 1. Reagent Prep Weigh under Argon N2 2. Degassing Spurge with Ar N1->N2 N3 3. Reaction 80°C, Dioxane/H2O N2->N3 N4 4. Workup EtOAc Extraction N3->N4 N5 5. Purification Silica Column N4->N5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials Required
  • Aryl Halide: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 equiv, 1.0 mmol, 240 mg)

  • Boronic Acid: Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%, 15.7 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: 1,4-Dioxane (Degassed, 4.0 mL) and HPLC-grade H2​O (Degassed, 1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Benchtop)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (240 mg, 1.0 mmol) and the selected arylboronic acid (1.2 mmol).

  • Add solid K3​PO4​ (424 mg, 2.0 mmol).

  • Crucial Step: Add the XPhos Pd G2 catalyst (15.7 mg, 2 mol%) last to minimize ambient oxidation before sealing.

Step 2: Degassing and Solvent Addition

  • Seal the vial with a PTFE-lined septum cap.

  • Connect the vial to a Schlenk line via a needle and perform three cycles of vacuum/argon backfill (leave under argon).

  • Syringe in 4.0 mL of anhydrous 1,4-Dioxane followed by 1.0 mL of H2​O .

  • Spurge the biphasic mixture with a gentle stream of argon gas through the liquid for exactly 5 minutes.

    • In-Process Control (IPC) 1: The solution should transition from a pale suspension to a homogenous, slightly yellow/orange solution as the precatalyst activates and the base dissolves in the aqueous layer.

Step 3: Catalytic Execution

  • Transfer the vial to a pre-heated aluminum block set to 80 °C.

  • Stir vigorously (800-1000 rpm) to ensure thorough mixing of the biphasic Dioxane/Water system.

  • Allow the reaction to proceed for 4–6 hours.

    • IPC 2: At 4 hours, halt stirring to let the phases separate. Withdraw a 10 µL aliquot from the upper organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The starting material mass ( m/z 240/242 [M+H]+) should be completely consumed, replaced by the desired biaryl product mass.

Step 4: Quench and Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and filter through a short pad of Celite to remove precipitated palladium black.

    • Causality: The Celite filtration prevents fine palladium particulates from streaking during downstream chromatography, which can catalyze decomposition of the product on silica.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The presence of the acetyl group and the pyridine nitrogen generally renders the product moderately polar (typically eluting at 30-50% EtOAc in Hexanes).

References[2] BenchChem. A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. Available at: 1]">https://www.benchchem.com[1] Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. Available at: https://www.researchgate.net/publication/330504780[3] Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction. Available at: 4]">https://www.tcichemicals.com[4] MDPI Catalysts. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available at: https://www.mdpi.com/journal/catalysts/special_issues/suzuki_miyaura

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of the Ethanone Moiety in 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone for Drug Discovery

Introduction: The Strategic Value of the Furo[3,2-b]pyridine Scaffold The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, plana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[1] The compound 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone serves as a critical building block in this context. The ethanone (acetyl) group at the C6 position is a versatile chemical handle, ripe for modification. Derivatizing this group allows for the systematic exploration of the chemical space around the core scaffold, which is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides detailed protocols for four strategic transformations of the ethanone group, explaining the causality behind experimental choices and offering insights for researchers in drug development.

Section 1: α-Halogenation to Create a Versatile Electrophilic Intermediate

Expertise & Rationale: Alpha-halogenation of the acetyl group converts the relatively inert α-carbon into a potent electrophile, making it susceptible to a wide array of nucleophilic substitutions.[2] This two-step sequence is a powerful strategy for introducing diverse functionalities. Acid-catalyzed halogenation is generally preferred over base-catalyzed methods for mono-halogenation, as it proceeds through an enol intermediate and avoids the poly-halogenation often observed under basic conditions due to the increased acidity of the α-protons in the halogenated product.[3]

Workflow: α-Bromination and Subsequent Nucleophilic Substitution

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution Start 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Intermediate 2-Bromo-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone (α-Bromo Ketone) Start->Intermediate Br₂, Acetic Acid Product Diverse Analogs (Ethers, Thioethers, Amines, etc.) Intermediate->Product Nucleophile (e.g., R-OH, R-SH, R₂NH)

Caption: Workflow for α-halogenation and subsequent derivatization.

Protocol 1: Acid-Catalyzed α-Bromination

This protocol details the synthesis of the key intermediate, 2-bromo-1-(5-bromofuro[3,2-b]pyridin-6-yl)ethanone.

Materials:

  • 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirring solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully pour the reaction mixture into ice-cold water.

  • Neutralization & Workup: Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases. Decolorize any remaining bromine by adding saturated Na₂S₂O₃ solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude α-bromo ketone can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient). The α-haloketone product is often used in the next step without extensive purification due to its lachrymatory nature.[4]

Section 2: Reductive Amination for Direct Amine Synthesis

Expertise & Rationale: Reductive amination is one of the most pivotal reactions in medicinal chemistry for synthesizing amines from carbonyl compounds.[5] The one-pot procedure using a mild, selective reducing agent is highly efficient. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is less reactive than sodium borohydride, tolerates mildly acidic conditions, and selectively reduces the iminium ion intermediate formed in situ without significantly reducing the starting ketone.[6] This selectivity prevents the premature reduction of the ketone to an alcohol, leading to higher yields of the desired amine.[6]

Workflow: One-Pot Reductive Amination

G Start Ketone + Primary/Secondary Amine (R¹R²NH) Imine Iminium Ion Intermediate [C=N⁺R¹R²] Start->Imine Acid catalyst (AcOH) - H₂O Product Final Amine Product Imine->Product NaBH(OAc)₃

Caption: Mechanism of one-pot reductive amination.

Protocol 2: Direct Reductive Amination with NaBH(OAc)₃

Materials:

  • 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (solvent)[6]

  • Acetic acid (AcOH) (optional catalyst, 1-2 eq)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq) and the chosen amine (1.1 eq) in DCE, add acetic acid (if needed, particularly for less reactive ketones).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The addition may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the target amine.

ParameterConditionRationale / Reference
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for iminium ions over ketones.[6]
Solvent 1,2-Dichloroethane (DCE)Preferred solvent for this reaction, often leading to faster rates.[6]
Catalyst Acetic Acid (optional)Can accelerate iminium ion formation, especially with ketones.[6]
Stoichiometry Amine (1.1 eq), Reductant (1.5 eq)A slight excess of amine drives imine formation; excess reductant ensures complete conversion.

Section 3: Claisen-Schmidt Condensation to Synthesize Chalcones

Expertise & Rationale: The Claisen-Schmidt condensation is a robust base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde lacking α-hydrogens.[7] This reaction is a cornerstone for synthesizing chalcones (α,β-unsaturated ketones), which are themselves valuable precursors for flavonoids and other pharmacologically active heterocycles.[8] The reaction mechanism involves the deprotonation of the ketone's α-carbon to form an enolate, which then acts as a nucleophile attacking the aldehyde carbonyl. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable chalcone product.[8]

Workflow: Base-Catalyzed Chalcone Synthesis

G Ketone Furo[3,2-b]pyridine Ketone Enolate Enolate Intermediate Ketone->Enolate Base (NaOH or KOH) Adduct Aldol Adduct Enolate->Adduct + Ar-CHO Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Adduct Chalcone Chalcone Product (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O (Dehydration)

Caption: Claisen-Schmidt condensation pathway to chalcones.

Protocol 3: Synthesis of Furo[3,2-b]pyridine-based Chalcones

Materials:

  • 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (e.g., 10-20% w/v)

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Solution Preparation: In a flask, dissolve 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add aqueous NaOH dropwise with vigorous stirring. A color change and/or precipitation of the product may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours.[8] The progress can be monitored by TLC.

  • Precipitation: Pour the reaction mixture into a beaker of ice-cold water.

  • Neutralization & Isolation: Acidify the mixture with dilute HCl to neutralize the excess base, which will promote further precipitation of the product.[8]

  • Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[8]

  • Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol or methanol, to obtain the pure crystalline product.[8]

Section 4: Oxime Formation for Bioisosteric Modification

Expertise & Rationale: The conversion of a ketone to an oxime is a straightforward condensation reaction with hydroxylamine.[9] Oximes are important in medicinal chemistry as they can act as bioisosteres for the carbonyl group, altering properties like hydrogen bonding capacity, lipophilicity, and metabolic stability. The reaction is typically performed by reacting the ketone with hydroxylamine hydrochloride, where a mild base is added to liberate the free hydroxylamine nucleophile.[10]

Protocol 4: Synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Oxime

Materials:

  • 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2-1.5 eq)

  • Sodium acetate (NaOAc) or Pyridine (as base)

  • Ethanol/Water solvent mixture

Procedure:

  • Reaction Setup: Dissolve 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.

  • Heating: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the oxime product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold water and dry under vacuum to yield the pure oxime.

References

  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Available at: [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes. Available at: [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at: [Link]

  • Wikipedia. (n.d.). Oxime. Available at: [Link]

  • Šindler-Kulyk, M., et al. (1993). Synthesis and Reactions of Furo[3,2-b]pyrrole Type Aldehydes. Collection of Czechoslovak Chemical Communications, 58(9), 2123-2128. Available at: [Link]

  • KAUST Repository. (n.d.). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]

  • Majee, A., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 105. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Nevolab. (n.d.). Claisen-Schmidt Condensation of Aldehydes and Ketones in NaOH. Available at: [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Oximes. Available at: [Link]

  • Chemistry Steps. (2020). Alpha Halogenation of Enols and Enolates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]

  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in Medicinal Chemistry

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Motif in Drug Discovery The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often described as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furo[3,2-b]pyridine Scaffold as a Privileged Motif in Drug Discovery

The furo[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often described as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1] Its rigid, planar geometry and unique electronic properties make it an ideal framework for the design of potent and selective therapeutic agents.[2] This guide provides a comprehensive overview of the potential medicinal chemistry applications of a specific derivative, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone , with a focus on its role as a versatile intermediate for the development of kinase inhibitors and modulators of critical signaling pathways implicated in oncology.

Derivatives of the furo[3,2-b]pyridine scaffold have demonstrated significant potential in several key therapeutic areas:

  • Kinase Inhibition: A substantial body of research has highlighted the efficacy of furo[3,2-b]pyridine derivatives as potent and selective inhibitors of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them highly attractive drug targets.

  • Modulation of the Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis.[4] Aberrant activation of this pathway is implicated in the development of several cancers, and furo[3,2-b]pyridine derivatives have emerged as effective modulators of this pathway.[3][5][6]

  • Anticancer Activity: The cytotoxic effects of furo[3,2-b]pyridine derivatives against various cancer cell lines have been reported, often linked to their kinase inhibitory activity.[7]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and biological evaluation of novel compounds derived from 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis commences with a suitably substituted pyridine derivative, which undergoes a palladium- and copper-catalyzed Sonogashira coupling with a protected alkyne. Subsequent deprotection and intramolecular cyclization yield the desired furo[3,2-b]pyridine scaffold.

Synthetic_Workflow Start Starting Pyridine Derivative Intermediate1 2-Alkynyl-3-hydroxypyridine Intermediate Start->Intermediate1 Sonogashira Coupling Product 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Intermediate1->Product Intramolecular Cyclization

Caption: Proposed synthetic workflow for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Detailed Experimental Protocol: Synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

This protocol is a proposed route and may require optimization.

Step 1: Sonogashira Coupling of 2,5-Dibromo-3-hydroxypyridine with Ethynyltrimethylsilane

  • To a flame-dried Schlenk flask, add 2,5-dibromo-3-hydroxypyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (3.0 equiv) and anhydrous and degassed THF as the solvent.

  • To the stirring solution, add ethynyltrimethylsilane (1.2 equiv) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield 2-bromo-5-((trimethylsilyl)ethynyl)-3-hydroxypyridine.

Step 2: Desilylation and Intramolecular Cyclization

  • Dissolve the product from Step 1 in methanol.

  • Add potassium carbonate (2.0 equiv) and stir at room temperature for 2-4 hours until desilylation is complete (monitored by TLC).

  • Neutralize the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-5-ethynyl-3-hydroxypyridine is then subjected to intramolecular cyclization. Dissolve the crude product in anhydrous DMF, add CuI (0.1 equiv), and heat to 100-120 °C for 4-8 hours.

  • After completion, cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to afford 5-bromofuro[3,2-b]pyridine.

Step 3: Friedel-Crafts Acylation

  • To a solution of 5-bromofuro[3,2-b]pyridine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as AlCl₃ (1.1 equiv).

  • Slowly add acetyl chloride (1.1 equiv) and stir the reaction mixture at 0 °C to room temperature for 2-4 hours.

  • Quench the reaction by carefully adding ice-water.

  • Extract the product with dichloromethane, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to yield 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone .

Characterization

The structure of the final compound should be confirmed using standard spectroscopic methods.

Technique Expected Data for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone
¹H NMR Aromatic protons on the furo[3,2-b]pyridine core, with chemical shifts influenced by the bromo and acetyl substituents. A singlet for the methyl protons of the ethanone group around δ 2.5-2.7 ppm.
¹³C NMR Signals corresponding to the carbons of the furo[3,2-b]pyridine scaffold and the acetyl group. The carbonyl carbon should appear downfield (δ > 190 ppm).
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₉H₆BrNO₂. The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern of nearly equal intensity.
FT-IR Characteristic absorption bands for the carbonyl (C=O) stretch (around 1680 cm⁻¹), C-Br stretch, and aromatic C-H and C=C bonds.

Medicinal Chemistry Applications and Protocols

Application 1: Inhibition of Cdc2-like Kinases (CLKs)

Furo[3,2-b]pyridine derivatives are potent inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing.[3][4] Inhibition of CLKs is a promising strategy for cancer therapy.

CLK_Inhibition_Pathway cluster_0 Cellular Process cluster_1 Therapeutic Intervention CLK CLK Kinase SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Splicing pre-mRNA Splicing Spliceosome->Splicing Inhibitor 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Derivative Inhibitor->CLK Inhibits

Caption: Inhibition of the CLK-mediated splicing pathway by a furo[3,2-b]pyridine derivative.

Protocol: In Vitro CLK1 Kinase Assay (Radiometric)

This protocol is adapted from established methods for assessing CLK1 activity.[1]

  • Reaction Setup: Prepare a reaction mixture containing 5X Kinase Buffer (300 mM HEPES-NaOH, pH 7.5, 15 mM MgCl₂, 15 mM MnCl₂, 15 µM Na-orthovanadate), 20 ng/µl CLK1 enzyme, and 100 ng/µL RS-peptide substrate.

  • Inhibitor Preparation: Prepare serial dilutions of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in DMSO, then dilute in 1X Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction: In a 96-well plate, combine 10 µl of diluted CLK1, 10 µl of RS-peptide, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding 5 µl of 250 µM ATP containing 0.16 µCi/µl [³²P]ATP.

  • Incubation: Incubate the plate at 30°C for 15 minutes.

  • Termination: Stop the reaction by spotting 20 µl of the mixture onto phosphocellulose P81 paper.

  • Washing: Air dry the P81 paper and wash three times with 1% phosphoric acid.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Application 2: Inhibition of Homeodomain-Interacting Protein Kinases (HIPKs)

HIPKs are involved in various signaling pathways controlling cell differentiation, proliferation, and apoptosis. Selective HIPK inhibitors based on the furo[3,2-b]pyridine scaffold are of therapeutic interest.

Protocol: In Vitro HIPK3 Kinase Assay (Luminescence-based)

This protocol utilizes a commercially available assay kit format, such as the ADP-Glo™ Kinase Assay.[2]

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer, ATP, and the substrate (e.g., Myelin Basic Protein, MBP).

  • Inhibitor Dilution: Prepare a 10-fold serial dilution of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in 1X Kinase Assay Buffer with a constant DMSO concentration.

  • Assay Plate Setup: To a 384-well plate, add 1 µl of the diluted inhibitor or vehicle control.

  • Enzyme Addition: Add 2 µl of diluted HIPK3 enzyme to each well.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes.

  • Reaction Initiation: Add 2 µl of a substrate/ATP mix to each well.

  • Kinase Reaction: Incubate at 30°C for 45-60 minutes.

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Application 3: Cytotoxicity against Cancer Cell Lines

The anticancer potential of novel furo[3,2-b]pyridine derivatives can be assessed by evaluating their cytotoxicity against a panel of cancer cell lines.

Cytotoxicity_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Allow Cells to Adhere (24h) Start->Incubate1 Treat Treat with 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Derivative (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: MTT Cell Viability Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various furo[3,2-b]pyridine derivatives to provide a context for the potential efficacy of novel analogs.

Compound ID Target Kinase IC₅₀ (nM) Cell-based Assay GI₅₀ (µM) Cell Line Reference
12f CLK1Not SpecifiedNot SpecifiedMCF7[10]
20 CLK14Not SpecifiedT24[10]
31 CLK19.71.1T24[10]
26a CLK1Not Specified<0.1T24[10]
Derivative 3b SIRT1"Encouraging inhibition""Encouraging growth inhibition"MDA-MB-231, MCF-7[7]

Note: IC₅₀ and GI₅₀ values are from different studies and may not be directly comparable due to variations in experimental conditions.

References

  • The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • The Furo[3,2-b]pyridine Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance - Benchchem.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications - Benchchem.
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Available at: [Link]

  • Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy - Benchchem.
  • CLK1 Kinase - Cell Signaling Technology.
  • HIPK3 Kinase Assay - Promega Corporation.
  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Bentham Science Publishers. Available at: [Link]

  • Technical Support Center: Synthesis of Furo[3,2-b]pyridines - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry - Benchchem.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate. Available at: [Link]

  • The Hedgehog Signaling Pathway Emerges as a Pathogenic Target - MDPI. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Available at: [Link]

  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchGate. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Synthesis

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in optimizing the synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone .

This highly specialized heterocyclic building block is a critical intermediate in the development of kinase inhibitors, including PI4K and NIK inhibitors[1][2]. Due to the dense functionalization of the furo[3,2-b]pyridine core, synthesizing this molecule requires precise control over chemoselectivity and regioselectivity.

Mechanistic Pathway & Retrosynthetic Logic

The most robust and field-proven method for constructing the furo[3,2-b]pyridine core is the transition-metal-catalyzed heteroannulation of an ortho-halopyridinol[3][4].

Structural Mapping: To achieve the 5-bromo and 6-acetyl substitution pattern on the final furo[3,2-b]pyridine, we must perfectly map the substituents on the pyridine precursor.

  • The furan oxygen (Position 1) and C2/C3 carbons fuse to the pyridine's C3 and C2 positions, respectively.

  • Therefore, the required precursor is 1-(2-bromo-5-hydroxy-6-iodopyridin-3-yl)ethanone .

  • The C-I bond (bond dissociation energy ~234 kJ/mol) serves as the primary reactive site for Palladium oxidative addition, while the C-Br bond (~285 kJ/mol) must remain untouched.

Pathway A Precursor 1-(2-bromo-5-hydroxy- 6-iodopyridin-3-yl)ethanone B Pd-Oxidative Addition (Chemoselective for C-I) A->B Pd(0), CuI C Acyclic Intermediate (TMS-Alkyne) B->C TMS-Acetylene F Side Product (Debromination / Oligomerization) B->F Temp > 60°C (C-Br insertion) D 5-endo-dig Cyclization (Base Promoted) C->D TBAF / THF E Target Product 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone D->E Spontaneous

Caption: Mechanistic pathway for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone via tandem Sonogashira/cyclization.

Validated Experimental Protocol: Tandem Sonogashira/Heteroannulation

This self-validating protocol utilizes a one-pot, two-step sequence to prevent the isolation of unstable acyclic intermediates.

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried Schlenk flask with 1-(2-bromo-5-hydroxy-6-iodopyridin-3-yl)ethanone (1.0 equiv), PdCl2​(PPh3​)2​ (0.05 equiv), and CuI (0.10 equiv).

  • Degassing (Critical): Purge the flask with ultra-pure Argon for 15 minutes. Add anhydrous THF (0.2 M) and N,N -Diisopropylethylamine (DIPEA, 3.0 equiv). Self-Validation Check: The solution should transition from yellow to a clear orange/red. Immediate blackening indicates oxygen contamination (Pd-black precipitation).

  • Alkyne Addition: Dropwise add ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv) over 5 minutes. Maintain the reaction strictly at 45°C for 4 hours.

  • Cyclization Trigger: Cool the reaction to 0°C. Dropwise add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv). The fluoride ion removes the TMS group and deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide that drives the 5-endo-dig cyclization.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve yield-limiting issues during scale-up.

Observation (LC-MS / NMR)Typical Yield ImpactRoot Cause AnalysisOptimization Strategy
Mass = Target + 72 Da (Uncyclized TMS-alkyne)-40% to -60%The electron-withdrawing 6-acetyl group reduces the nucleophilicity of the adjacent hydroxyl, stalling the cyclization.Increase TBAF equivalents to 2.0 or add a secondary base (e.g., t -BuOK) after Sonogashira completion.
Mass = Target - 78 Da (Loss of Bromine)-30% to -80%Palladium insertion into the C-Br bond due to excessive thermal energy.Strictly cap reaction temperature at 45°C. Switch from Pd(PPh3​)4​ to the less reactive PdCl2​(PPh3​)2​ .
Mass = Precursor (Stalled Reaction)-90%Catalyst poisoning or inactive copper co-catalyst.Ensure CuI is purified (should be white, not green/brown). Degas solvents via freeze-pump-thaw.
Complex Tar/Oligomers -50%Glaser coupling (alkyne dimerization) competing with cross-coupling.Exclude oxygen rigorously. Add TMS-acetylene slowly via syringe pump to keep local concentrations low.

FAQs & Deep-Dive Q&A

Q1: Can I perform the acetylation step after forming the 5-bromofuro[3,2-b]pyridine core? A1: No, this is a common strategic error. Electrophilic aromatic substitution (such as Friedel-Crafts acetylation) on furopyridines regioselectively occurs at the electron-rich furan ring (specifically the C2 or C3 positions) rather than the highly electron-deficient pyridine ring[5]. Attempting to acetylate 5-bromofuro[3,2-b]pyridine will yield the 2-acetyl or 3-acetyl derivative, not the target 6-acetyl compound. Pre-installation of the acetyl group on the pyridine precursor is chemically mandatory.

Q2: I am experiencing severe debromination at the C5 position despite lowering the temperature. How can I completely eliminate this side reaction? A2: If Palladium-mediated halogen scrambling persists, you should abandon Pd-catalysis and utilize a Castro-Stephens coupling . This classical approach uses a stoichiometric Copper(I) acetylide to displace the iodide and induce cyclization[6]. Because Copper(I) is vastly less prone to oxidative addition into C-Br bonds compared to Palladium(0), the 5-bromo group will remain completely intact.

Q3: Why use DIPEA instead of Triethylamine ( Et3​N ) in the protocol? A3: The starting material contains a highly enolizable 5-acetyl group. Stronger, less sterically hindered bases like Et3​N can promote enolate formation, leading to unwanted cross-coupling at the alpha-carbon of the ketone. DIPEA provides the necessary basicity to neutralize the HI byproduct while its steric bulk suppresses enolization, preserving the integrity of the acetyl group.

Troubleshooting Start Diagnostic: Low Yield of Target Product LCMS Perform LC-MS on Crude Mixture Start->LCMS Mass1 Mass = Target + 72 Da (Incomplete Cyclization) LCMS->Mass1 Mass2 Mass = Target - 78 Da (Debromination Occurred) LCMS->Mass2 Mass3 Mass = Precursor (Reaction Stalled) LCMS->Mass3 Sol1 Action: Increase TBAF or use stronger base (t-BuOK) Mass1->Sol1 Sol2 Action: Lower Temp < 45°C or switch to Castro-Stephens Mass2->Sol2 Sol3 Action: Purify CuI and rigorously degas solvents Mass3->Sol3

Caption: Diagnostic logic tree for troubleshooting low yields via LC-MS analysis.

Sources

Optimization

Purification of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone via column chromatography

Technical Support Center: Purification of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone via Column Chromatography Welcome to the Technical Support Center. This guide is engineered for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone via Column Chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chromatographic isolation of highly functionalized heterocyclic intermediates. Here, we address the specific physicochemical challenges of purifying 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone and provide field-proven, self-validating methodologies to ensure high recovery and purity.

Part 1: The Molecular Challenge (Mechanistic Insights)

To successfully purify a compound, one must first understand its electronic and structural landscape. The target molecule, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, presents a unique triad of chromatographic challenges:

  • The Furo[3,2-b]pyridine Core: This system consists of an electron-rich furan fused to an electron-deficient pyridine[1]. The basic nitrogen in the pyridine ring acts as a strong hydrogen-bond acceptor and can undergo cation-exchange with acidic silanol groups (Si-OH) on bare silica gel[2][3].

  • The C6-Acetyl Group: While the electron-withdrawing nature of the acetyl group reduces the overall pKa​ of the pyridine nitrogen, its highly polarized carbonyl oxygen introduces a secondary site for strong hydrogen bonding with the stationary phase.

  • The C5-Bromo Group: Positioned alpha to the pyridine nitrogen, the heavy bromine atom provides steric hindrance and lipophilicity. However, it also makes the separation of the target compound from its primary synthetic impurity—the debrominated byproduct—exceptionally difficult due to their similar polar surface areas.

Failure to account for these dual-interaction mechanisms (hydrogen bonding and weak ion-exchange) leads to severe peak tailing, irreversible adsorption, and poor mass recovery[4][5].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound streaks severely across the TLC plate and elutes as a broad, diluted band on the column. How do I fix this? A: Streaking is a hallmark of secondary interactions between your basic heterocycle and the acidic silanol sites on the silica surface[6]. To resolve this, you must dynamically mask these active sites. The most effective method is to add a basic modifier, such as 1% Triethylamine (TEA), to your mobile phase[5]. TEA competitively binds to the silanol groups, allowing your target compound to elute in a tight, symmetrical band[3]. Alternatively, utilizing an amine-functionalized stationary phase (e.g., KP-NH) completely bypasses this issue by permanently masking the silanols at the manufacturing level[6].

Q2: I cannot separate the target compound from the debrominated byproduct (1-(furo[3,2-b]pyridin-6-yl)ethanone). Standard Hexane/Ethyl Acetate gradients are failing. What is the solution? A: In standard aliphatic solvent systems (like Hexane), the structural difference provided by the C5-bromo group is insufficient to drive separation. To improve selectivity ( α ), switch your weak solvent from Hexane to Toluene. Toluene engages in π−π interactions with the furo[3,2-b]pyridine core. Because the heavy, polarizable bromine atom alters the electron density of the heterocycle, Toluene exploits these subtle electronic differences, effectively pulling the Rf​ values apart.

Q3: My purified fractions "oil out" or degrade during post-column concentration. What is the cause, and how can I prevent it? A: "Oiling out" occurs when the compound is concentrated from a solvent system that cannot support proper crystal nucleation, or when trace acidic impurities from the silica gel catalyze degradation during heating[4]. To prevent this, ensure your rotary evaporator bath temperature never exceeds 40°C. If oiling occurs, do not attempt to force it under high vacuum. Instead, redissolve the residue in a minimal amount of hot ethyl acetate, add hexanes dropwise until the solution becomes slightly cloudy, and allow it to cool slowly to induce proper crystallization[4].

Part 3: Self-Validating Standard Operating Protocol

This protocol utilizes a self-validating framework to ensure the compound is stable before committing the entire crude batch to the column.

Step 1: The 2D-TLC Stability Check Causality: Furo[3,2-b]pyridines can occasionally degrade on highly acidic silica[4]. This step proves stability.

  • Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate.

  • Elute the plate in Hexane/EtOAc (70:30). Mark the solvent front and let the plate dry completely for 1 hour.

  • Rotate the plate 90 degrees and elute it again in the exact same solvent system.

  • Validation: Visualize under UV (254 nm). If the target compound forms a single spot perfectly on the diagonal, it is stable. If off-diagonal spots appear, the compound is decomposing, and you must switch to neutral alumina or Reversed-Phase (C18) chromatography.

Step 2: Silica Gel Deactivation & Column Packing Causality: Pre-treating the column prevents the target compound from being irreversibly adsorbed by virgin silanol groups[5].

  • Prepare the mobile phase: Toluene/Ethyl Acetate (80:20) containing 1% TEA (v/v).

  • Slurry pack the column using this basified solvent mixture.

  • Flush the packed column with at least 2 Column Volumes (CV) of the solvent to ensure complete silanol capping.

Step 3: Dry Loading Causality: The target compound has limited solubility in non-polar solvents. Liquid loading will cause band broadening. Dry loading ensures a perfectly narrow injection band[4].

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add deactivated silica gel (1:3 mass ratio of crude to silica).

  • Evaporate the DCM under reduced pressure until a free-flowing, dry powder is obtained. Load this powder evenly onto the column head.

Step 4: Gradient Elution & Isolation

  • Begin elution with Toluene containing 1% TEA.

  • Gradually increase the polarity using Ethyl Acetate (e.g., 0% to 30% over 10 CV).

  • Combine fractions containing the pure product and concentrate in vacuo at 40°C to yield the pure 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Part 4: Quantitative Data & Optimization

Table 1: Mobile Phase Optimization & Selectivity

Solvent System (v/v)ModifierTarget Rf​ Debromo-Byproduct Rf​ Peak ShapeRecommendation
Hexane / EtOAc (70:30)None0.350.38Severe TailingNot Recommended
Hexane / EtOAc (70:30)1% TEA0.400.42SymmetricalGood for general purity
Toluene / EtOAc (85:15)None0.280.36Moderate TailingPoor recovery
Toluene / EtOAc (85:15) 1% TEA 0.32 0.45 Symmetrical Optimal for separation

Table 2: Stationary Phase Alternatives

Stationary PhaseMechanism of ActionSilanol ActivityCostBest Use Case
Bare Silica (Normal Phase)Adsorption / H-BondingHigh (Acidic)LowStandard use (requires TEA)
Amine-Functionalized (KP-NH)Adsorption (Shielded)None (Masked)HighHighly basic/sensitive analogs
C18 (Reversed-Phase)Hydrophobic PartitioningVery LowMediumDegradation-prone batches

Part 5: Purification Decision Matrix

PurificationWorkflow Start Crude 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone TLC Run 2D-TLC (Hexane/EtOAc) Start->TLC CheckStreak Does the compound streak or degrade? TLC->CheckStreak AddTEA Deactivate Silica with 1% TEA or use KP-NH column CheckStreak->AddTEA Yes CheckRes Is resolution from byproducts > 0.2 Rf? CheckStreak->CheckRes No AddTEA->CheckRes Gradient Optimize Gradient (e.g., Toluene/EtOAc) CheckRes->Gradient Yes RPFlash Switch to Reversed-Phase (C18, H2O/MeCN) CheckRes->RPFlash No Pure Concentrate in vacuo (<40°C) Isolate Pure Compound Gradient->Pure RPFlash->Pure

Workflow for the chromatographic purification of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Part 6: References

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • In situ studies of pyridine adsorption to bare and cyano-derivatized silica sol-gel. OSTI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products encountered during the synthesis of this important heterocyclic ketone.

Introduction

The furo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry.[1] The synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, a key intermediate for further elaboration, is often presumed to proceed via electrophilic acylation of the 5-Bromofuro[3,2-b]pyridine core. While effective, this reaction can be accompanied by the formation of several side products, complicating purification and reducing yields. This guide provides a structured approach to identifying and mitigating the formation of these impurities.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable synthetic route to 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is the Friedel-Crafts acylation of 5-Bromofuro[3,2-b]pyridine. This reaction involves the use of an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).

start 5-Bromofuro[3,2-b]pyridine reagents Acetyl Chloride / AlCl3 start->reagents product 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (Desired Product) reagents->product side_products Side Products reagents->side_products

Caption: Proposed Friedel-Crafts acylation of 5-Bromofuro[3,2-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, presented in a question-and-answer format.

Q1: My reaction has a low yield, and I'm recovering a significant amount of unreacted 5-Bromofuro[3,2-b]pyridine. What are the likely causes?

A1: Low conversion in Friedel-Crafts reactions is a common issue and can stem from several factors, particularly related to the catalyst and reaction conditions.[2]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will deactivate the catalyst. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the pyridine nitrogen can form a complex with the Lewis acid, effectively sequestering it.[2] This deactivates both the catalyst and the substrate. Therefore, a stoichiometric amount, or even an excess, of the Lewis acid is often necessary.

  • Deactivated Substrate: The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene.[3][4] The bromine atom at the 5-position further deactivates the pyridine ring. While the furan ring is electron-rich, the overall reactivity of the fused system might be lower than expected.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of inert gas. Use freshly opened or distilled anhydrous solvents.

  • Increase Catalyst Loading: Incrementally increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents, but up to 3 equivalents may be required.[5]

  • Elevate Reaction Temperature: While higher temperatures can promote side reactions, a moderate increase in temperature (e.g., from 0 °C to room temperature or gentle heating) may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition.

  • Consider a Milder Lewis Acid: For substrates prone to degradation, such as those containing a furan ring, milder Lewis acids like SnCl₄ or ZnCl₂ may be more suitable, although they may require higher temperatures or longer reaction times.[6]

Q2: I've isolated a major byproduct with the same mass as the desired product, but the NMR spectrum is different. What could this be?

A2: This is likely an isomer of the desired product, formed by acylation at a different position on the furo[3,2-b]pyridine ring. The regioselectivity of electrophilic substitution is governed by the electronic properties of the heterocyclic system.

Potential Isomeric Side Products:

  • 1-(5-Bromofuro[3,2-b]pyridin-2-yl)ethanone (Side Product 1): The furan ring is highly activated towards electrophilic substitution, and the C2 position is often the most reactive site in furans.[7]

  • 1-(5-Bromofuro[3,2-b]pyridin-7-yl)ethanone (Side Product 2): While the pyridine ring is generally deactivated, the position para to the furan oxygen and meta to the nitrogen (C7) is another potential site for electrophilic attack.

  • 1-(5-Bromofuro[3,2-b]pyridin-3-yl)ethanone (Side Product 3): Acylation at the C3 position of the furan ring is also a possibility, though generally less favored than C2 acylation.[7]

Identification and Characterization:

A combination of ¹H NMR and ¹³C NMR spectroscopy is crucial for distinguishing between these isomers. The number of signals in the aromatic region, their multiplicities, and their coupling constants will be diagnostic.

CompoundPredicted Key ¹H NMR Signals (Aromatic Region)Predicted Key ¹³C NMR Signals
Desired Product (6-acetyl) Two singlets for H-7 and H-2/H-3.Carbonyl signal (~190-200 ppm). Quaternary carbon at C-6.
Side Product 1 (2-acetyl) Signals for H-3, H-6, and H-7.Carbonyl signal (~185-195 ppm). Quaternary carbon at C-2.
Side Product 2 (7-acetyl) Signals for H-6, H-2, and H-3.Carbonyl signal (~190-200 ppm). Quaternary carbon at C-7.
Side Product 3 (3-acetyl) Signals for H-2, H-6, and H-7.Carbonyl signal (~185-195 ppm). Quaternary carbon at C-3.

Troubleshooting Steps to Improve Regioselectivity:

  • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) to find the optimal conditions for the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Consider screening solvents like dichloromethane, dichloroethane, or nitrobenzene.

Q3: My reaction mixture has turned into a dark, insoluble tar. What has happened, and how can I prevent it?

A3: The formation of a dark tar is a strong indication of polymerization or decomposition of the starting material or product. The furan moiety, in particular, is susceptible to polymerization and ring-opening under strong acidic conditions.[6]

start 5-Bromofuro[3,2-b]pyridine reagents Strong Lewis Acid (e.g., AlCl3) High Temperature start->reagents product Polymerization / Ring Opening (Insoluble Tar) reagents->product

Caption: Decomposition pathway of furo[3,2-b]pyridine under harsh acidic conditions.

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Replace strong Lewis acids like AlCl₃ with milder alternatives such as SnCl₄, ZnCl₂, or even solid acid catalysts.

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize the rate of decomposition.

  • Controlled Addition: Add the Lewis acid slowly and portion-wise to the mixture of the substrate and acetylating agent to avoid localized high concentrations of acid.

  • Use Acetic Anhydride: Acetic anhydride is often a milder acetylating agent than acetyl chloride and can lead to cleaner reactions.

Q4: I've observed a product with a mass corresponding to the addition of two acetyl groups. How can I avoid this?

A4: The formation of a di-acetylated product indicates that the product of the first acylation is still sufficiently activated to undergo a second electrophilic substitution. While the acetyl group is deactivating, the electron-rich furan ring may still be reactive.

Potential Di-acetylated Side Products:

  • 1,1'-(5-Bromofuro[3,2-b]pyridine-2,6-diyl)diethanone: Acylation at both the C2 and C6 positions.

  • 1,1'-(5-Bromofuro[3,2-b]pyridine-3,6-diyl)diethanone: Acylation at both the C3 and C6 positions.

Troubleshooting Steps:

  • Limit the Amount of Acetylating Agent: Use only a slight excess (1.05-1.1 equivalents) of the acetylating agent.

  • Monitor Reaction Time: Follow the reaction progress closely by TLC or GC-MS. Stop the reaction as soon as the mono-acetylated product is the major component.

  • Lower Reaction Temperature: As with other side reactions, lower temperatures can help to improve selectivity for the mono-acylated product.

Experimental Protocols for Side Product Identification

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) and staining with potassium permanganate or iodine.

Protocol 2: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detector at 254 nm and 280 nm.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection at an appropriate temperature (e.g., 250 °C).

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

  • Ionization: Electron ionization (EI) at 70 eV.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments will be useful for unambiguous structure elucidation of isomers.

Troubleshooting Workflow

start Reaction Outcome Analysis low_yield Low Yield / No Reaction start->low_yield tar Tar Formation start->tar mixture Mixture of Products start->mixture low_yield_sol Check for moisture. Increase Lewis acid concentration. Increase temperature. low_yield->low_yield_sol tar_sol Use milder Lewis acid. Lower reaction temperature. Slow addition of reagents. tar->tar_sol mixture_sol Isolate and characterize by NMR/MS. Optimize regioselectivity (temp, solvent, Lewis acid). Adjust stoichiometry. mixture->mixture_sol

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • [Placeholder for future reference]
  • Laxmi, D. S., Vardhini, S. V., Guttikonda, V. R., Rao, M. V. B., & Pal, M. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.
  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Retrieved from [Link]

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  • TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

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  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • [Placeholder for future reference]
  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

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  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019).
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  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone and encountering so...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone and encountering solubility challenges in biological assays. Our goal is to provide a comprehensive, scientifically-grounded resource that not only offers solutions but also explains the rationale behind each methodological choice.

Introduction: The Solubility Challenge

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is a heterocyclic compound with a molecular weight of 240.06 g/mol and a physical state of a solid with a low melting point (34 to 37 °C)[1]. Like many aromatic and heterocyclic compounds under investigation in drug discovery, it is expected to have low aqueous solubility, posing a significant hurdle for obtaining reliable and reproducible data in cell-based and biochemical assays.[2] This guide provides a series of troubleshooting steps and answers to frequently asked questions to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my experiments. How should I prepare my initial stock solution of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone?

Answer: The industry-standard starting point for preparing stock solutions of novel compounds for biological screening is to use 100% Dimethyl Sulfoxide (DMSO).[3][4][5]

Rationale (Expertise & Experience): DMSO is a powerful, polar aprotic solvent capable of dissolving an exceptionally wide range of both polar and nonpolar compounds.[3][6][7] This makes it an ideal first choice for creating high-concentration stock solutions (typically 10-30 mM) that can be stored and serially diluted for various assays.[8] Its miscibility with water and cell culture media facilitates its use in most experimental setups.[6]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculation:

    • The molecular weight of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is 240.06 g/mol .[1]

    • To prepare 1 mL of a 10 mM solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 240.06 g/mol * (1000 mg / 1 g) = 2.40 mg

  • Procedure:

    • Accurately weigh 2.40 mg of the compound using a calibrated analytical balance.

    • Transfer the weighed solid into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

    • Add 1 mL of high-purity, sterile-filtered DMSO (Molecular Biology Grade).[7]

    • Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if the compound dissolves slowly, but always check for compound stability at elevated temperatures.

    • Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation and degradation over time.[3][9]

Solvent Properties: Dimethyl Sulfoxide (DMSO)
Formula (CH₃)₂SO[6]
Molar Mass 78.13 g/mol [6]
Purity for Assays ≥99.9% (Molecular Biology Grade)[7]
Key Features High polarity, dissolves a wide range of compounds, miscible with water.[6]
Typical Stock Conc. 10-30 mM[8]
Max Assay Conc. <0.5% (cell-based assays), <1-5% (biochemical assays).[3]
Considerations Can be cytotoxic at higher concentrations; always include a vehicle control.[3][10]
Q2: My compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a very common problem known as aqueous precipitation. It occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final aqueous environment. The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution.[8]

Follow this systematic troubleshooting workflow to resolve the issue.

G start Start: Compound Precipitates in Aqueous Buffer step1 1. Lower Final Compound Concentration start->step1 q1 Is a lower concentration acceptable for the assay? step1->q1 step2 2. Increase Final DMSO Concentration q1->step2 No end_res Precipitation Resolved q1->end_res  Yes q2 Is the new DMSO % toxic to cells or disruptive to the assay? step2->q2 step3 3. Use a Co-solvent (e.g., PEG 400, Ethanol) q2->step3 Yes / Still Precipitates q2->end_res No step4 4. Adjust pH of the Buffer step3->step4 Still Precipitates step3->end_res Resolved step5 5. Use a Solubilizing Agent (e.g., Cyclodextrins) step4->step5 Still Precipitates step4->end_res Resolved step5->end_res Resolved end_fail Consider Advanced Formulation (e.g., Solid Dispersion) step5->end_fail Still Precipitates

Caption: Troubleshooting workflow for addressing compound precipitation.

Q3: How do co-solvents work and which one should I choose?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of a poorly soluble compound.[11][12] They work by reducing the polarity of the water, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[12][13]

Rationale: The choice of co-solvent depends on the specific assay system. For cell-based assays, toxicity is the primary concern. For biochemical assays, interference with the protein or enzyme activity must be evaluated.

Common Co-solvents for Biological Assays Typical Final Conc. Pros Cons
Ethanol 1-2%Effective solubilizer, volatile.Can be cytotoxic and affect enzyme activity.[10]
Propylene Glycol 1-5%Low toxicity, commonly used in formulations.[11]Can be viscous.
Polyethylene Glycol (PEG 300/400) 1-5%Good solubilizer, low toxicity.[2][11]Can interfere with some protein assays.
Glycerol 1-10%Excellent protein stabilizer, very low toxicity.[2]High viscosity, may not be a strong solubilizer for all compounds.

Protocol: Testing a Co-solvent System

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Create an intermediate stock solution by diluting the DMSO stock into the chosen co-solvent (e.g., 1 part DMSO stock + 9 parts PEG 400).

  • Add a small volume of this intermediate stock to your final assay buffer to reach the desired compound concentration.

  • Crucially, ensure the final concentration of both DMSO and the co-solvent is consistent across all experimental conditions, including the vehicle control.

Q4: My compound has a pyridine ring. Can I use pH to improve its solubility?

Answer: Yes, leveraging pH is a powerful strategy for compounds containing ionizable groups.[14][15] The furo[3,2-b]pyridine core of your molecule contains a nitrogen atom in the pyridine ring, which is basic. In an acidic environment (lower pH), this nitrogen can become protonated (positively charged), which dramatically increases its interaction with polar water molecules and enhances solubility.[16][17][18][19][20]

Rationale: According to Le Châtelier's Principle, adding an acid (H⁺) will react with the basic form of the compound, shifting the equilibrium toward the more soluble, protonated form.[17][18]

Protocol: pH-Solubility Screening

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is appropriate for your assay.

  • Add a small, fixed amount of your DMSO stock solution to each buffer to a final concentration where you previously observed precipitation (e.g., 50 µM).

  • Incubate for 15-30 minutes at the assay temperature.

  • Visually or spectrophotometrically (by measuring light scattering at ~600 nm) assess for precipitation.

  • Critical Consideration: You must verify that the optimal pH for solubility does not negatively impact your biological target (e.g., cell viability, enzyme activity). Run a control experiment to test the effect of the buffer pH alone on your assay.

Q5: What are cyclodextrins and when are they a good option?

Answer: Cyclodextrins are cyclic oligosaccharides that can be used to enhance the aqueous solubility of poorly soluble drugs.[21][22] They have a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[23][24] The hydrophobic compound can be encapsulated within this cavity, forming an "inclusion complex."[] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the compound.[23][24][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved aqueous solubility and safety, making it a good choice for many pharmaceutical applications.[21][24]

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

Protocol: Preparing a Solution with HP-β-CD

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v in your assay buffer).

  • Add your compound from a 100% DMSO stock solution directly into the HP-β-CD solution.

  • Vortex or sonicate briefly to facilitate the formation of the inclusion complex.

  • Use this new stock for serial dilutions in the assay buffer. The final concentration of HP-β-CD should be kept constant across all wells.

Summary of Strategies
Strategy Mechanism Pros Cons & Considerations
DMSO Powerful organic solvent.Standard for primary stock solutions.Cytotoxic at >0.5-1%; can cause precipitation upon aqueous dilution.[3][10]
Co-solvents Reduce solvent polarity.[12]Simple to implement, effective for many compounds.Potential for assay interference or cytotoxicity; requires careful control.[26]
pH Adjustment Protonates basic sites (pyridine N).[16][17]Can produce a large increase in solubility.Assay must be tolerant of the required pH; can alter compound activity.
Cyclodextrins Encapsulation in a hydrophobic cavity.[23][]High solubilizing capacity, generally low toxicity.Can potentially sequester the compound from its target; requires validation.
References
  • Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1067. MDPI AG. Retrieved from [Link]

  • pH and Solubility. (2025, August 15). AP Chem. Fiveable. Retrieved from [Link]

  • Ghuge, A. D., & Shirode, A. R. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(2). MedCrave. Retrieved from [Link]

  • pH and Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 12890. MDPI AG. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (n.d.). Cyclodextrins in drug delivery (Review). ResearchGate. Retrieved from [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Al-kassas, R., Al-kassas, R., Al-Gohary, O., & Al-Gohary, O. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2773. MDPI AG. Retrieved from [Link]

  • Loving, K., Imperiali, B., & Bruce, C. (2014). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of medicinal chemistry, 57(15), 6297-6308. American Chemical Society (ACS). Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Roni, M. A. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Developing Drugs, 2(3). Longdom Publishing. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 110-118. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Loving, K. A., Imperiali, B., & Bruce, C. D. (2016, August 3). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025, February 4). Retrieved from [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Papaneophytou, C. P., Gritsanou, E. G., & Leonis, G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14658-14674. MDPI AG. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: Strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (n.d.). Retrieved from [Link]

  • What is the best organic sovent for in vitro test? (2017, February 8). ResearchGate. Retrieved from [Link]

  • Wyrzykowski, D., Zaborowska, M., & Chmurzyński, L. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. International Journal of Molecular Sciences, 24(13), 10766. MDPI AG. Retrieved from [Link]

  • 1421517-91-0 | 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. (n.d.). Hilaris. Retrieved from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009, May 29). ResearchGate. Retrieved from [Link]

  • Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 476-484. SAGE Publications. Retrieved from [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot. Retrieved from [Link]

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Retrieved from [Link]

  • Chang, M.-Y., & Tai, H.-Y. (n.d.). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Welcome to the technical support center for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemical behavior of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, providing a solid foundation for troubleshooting.

Q1: What are the key reactive sites on 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone?

A1: The molecule possesses three primary sites for chemical modification:

  • The C5-Bromine Atom: This is the most versatile handle for synthetic transformations. The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • The Acetyl Group (Ketone): The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are weakly acidic and can participate in reactions like aldol condensations.[1][2]

  • The Furo[3,2-b]pyridine Core: The fused heterocyclic system is electron-deficient, which influences the reactivity of its substituents. This electron-deficient nature makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than cross-coupling at the C-Br bond.[3]

Q2: How does the furo[3,2-b]pyridine ring system influence the reactivity of the C-Br bond?

A2: The fused furo[3,2-b]pyridine system is electronically analogous to other electron-deficient heteroaromatics. The nitrogen atom in the pyridine ring withdraws electron density, making the carbon-bromine bond more polarized and susceptible to oxidative addition by a palladium(0) catalyst. This is a critical first step in many cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] However, this electron deficiency can also increase the likelihood of side reactions like protodebromination, where the bromine is replaced by a hydrogen atom.[5]

Q3: What are the recommended storage conditions for this compound?

A3: Based on best practices for halogenated, heterocyclic ketones, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and oxygen.[6] For long-term stability, refrigerated storage at 2-8°C is recommended to minimize potential degradation.[6][7] Protection from light is also advisable to prevent photolytic decomposition.[6]

PART 2: Troubleshooting Guide for Synthesis

The most common route to 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone involves the Friedel-Crafts acylation of a 5-bromofuro[3,2-b]pyridine precursor. This section focuses on troubleshooting this key synthetic step.

Scenario 1: Low or No Conversion of Starting Material

Q: I am attempting to synthesize 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone via Friedel-Crafts acylation of 5-bromofuro[3,2-b]pyridine, but I am observing very low conversion. What are the likely causes and solutions?

A: Low conversion in Friedel-Crafts acylations of heterocyclic systems is a common issue. Here’s a breakdown of potential causes and how to address them.

Cause 1: Inactive Lewis Acid Catalyst The Lewis acid (e.g., AlCl₃, FeCl₃, SnCl₄) is the workhorse of this reaction, activating the acylating agent. It is highly hygroscopic and will be deactivated by moisture.

  • Troubleshooting:

    • Ensure the Lewis acid is fresh from a newly opened container.

    • Thoroughly oven-dry or flame-dry all glassware before use.

    • Conduct the reaction under a strictly inert atmosphere (argon or nitrogen).[8][9]

Cause 2: Insufficiently Reactive Acylating Agent The choice of acylating agent is critical. Acetic anhydride may not be reactive enough for this electron-deficient heterocyclic system.

  • Troubleshooting:

    • Switch to a more reactive acylating agent like acetyl chloride.

    • Ensure the acylating agent is fresh and free of acetic acid, which can form from hydrolysis.

Cause 3: Suboptimal Reaction Temperature Acylation of deactivated systems often requires thermal energy to proceed at a reasonable rate.

  • Troubleshooting:

    • If the reaction is being run at a low temperature (e.g., 0 °C to room temperature), gradually and carefully increase the temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. Be aware that higher temperatures can also lead to side reactions.[8]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_lewis Check Lewis Acid Activity start->check_lewis check_reagent Check Acylating Agent check_lewis->check_reagent Lewis acid is fresh. sol_lewis Use fresh, anhydrous Lewis acid. Work under inert atmosphere. check_lewis->sol_lewis Moisture contamination? check_temp Evaluate Reaction Temperature check_reagent->check_temp Using acetyl chloride. sol_reagent Switch to acetyl chloride from acetic anhydride. check_reagent->sol_reagent Using acetic anhydride? sol_temp Incrementally increase temperature. Monitor via TLC. check_temp->sol_temp Reaction is slow.

Caption: Decision tree for troubleshooting low conversion.

Scenario 2: Formation of Multiple Products

Q: My reaction produces the desired product, but it's contaminated with significant side products, making purification difficult. What are these side products and how can I suppress them?

A: Side product formation is often due to the harsh conditions of the reaction or inherent reactivity of the substrate.

Side Reaction 1: Isomer Formation While acylation is expected at the C6 position, acylation at other positions on the furo-pyridine ring can occur, leading to a mixture of isomers.

  • Troubleshooting:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Add the Lewis acid and acylating agent at a low temperature (e.g., 0°C) before slowly warming.[9]

    • Solvent Choice: The solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are common choices. Consider screening solvents to find the optimal one for your substrate.

Side Reaction 2: Polymerization/Degradation Electron-rich heterocycles can be prone to polymerization under strong acidic conditions. While the bromo-furopyridine is electron-deficient, degradation can still occur at high temperatures.

  • Troubleshooting:

    • Maintain careful temperature control. Avoid excessive heating.

    • Use a stoichiometric amount of the Lewis acid. An excess can promote degradation.

    • Ensure a clean reaction environment, as impurities can catalyze decomposition.

PART 3: Troubleshooting Guide for Subsequent Reactions

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is a valuable building block for creating more complex molecules, typically via cross-coupling reactions.

Scenario 3: Low Yield in Suzuki-Miyaura Coupling

Q: I am using 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in a Suzuki-Miyaura coupling reaction, but the yield of the desired biaryl product is disappointingly low.

A: Low yields in Suzuki couplings with electron-deficient heteroaryl halides are a frequent challenge.

Cause 1: Protodebromination This is the replacement of the bromine atom with hydrogen and is a major competing pathway.[5]

  • Troubleshooting:

    • Base Selection: Use a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to stronger bases like sodium or potassium hydroxide.[10]

    • Solvent System: Ensure the use of anhydrous, degassed solvents. The presence of water can be a source of protons.

Cause 2: Boronic Acid Homocoupling or Degradation Boronic acids can couple with themselves or degrade under the reaction conditions, especially in the presence of oxygen.

  • Troubleshooting:

    • Inert Atmosphere: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.[3]

Cause 3: Catalyst Inactivation or Inefficient Transmetalation The palladium catalyst can be poisoned or the transmetalation step of the catalytic cycle can be slow.

  • Troubleshooting:

    • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition and reductive elimination steps.[3][5]

    • Catalyst Loading: If catalyst deactivation is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be beneficial.

Catalytic Cycle and Troubleshooting Points

Suzuki_Cycle cluster_0 Suzuki-Miyaura Cycle cluster_1 Troubleshooting Focus pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->ox_add Ar-Br (Your Substrate) transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ ox_add->transmetal Ar'B(OH)₂ Base p1 Issue: Slow/No Reaction Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) ox_add->p1 red_elim Reductive Elimination transmetal->red_elim p2 Issue: Protodebromination/Low Yield Solution: Use milder base (K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvent transmetal->p2 p3 Issue: Boronic Acid Homocoupling Solution: Rigorous degassing, use slight excess of boronic acid transmetal->p3 red_elim->pd0 Ar-Ar' (Product)

Caption: Key steps in the Suzuki cycle and associated troubleshooting points.

PART 4: Experimental Protocols & Data

Protocol 1: Synthesis of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

This protocol is a generalized procedure for Friedel-Crafts acylation. Optimization may be required.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-bromofuro[3,2-b]pyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe. Cool the mixture to 0 °C in an ice bath.

  • Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. Seal the flask and degas the mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LCMS analysis indicates completion.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel chromatography.

Data Summary Table

The following table summarizes key parameters for the reactions discussed.

ParameterFriedel-Crafts AcylationSuzuki-Miyaura Coupling
Key Reagent Acetyl Chloride / AlCl₃Arylboronic Acid / Pd Catalyst
Solvent Dichloromethane (DCM)1,4-Dioxane or Toluene/Water
Base N/AK₃PO₄, Cs₂CO₃
Temperature 0 °C to Room Temperature80 - 100 °C
Atmosphere Inert (Nitrogen/Argon)Inert (Nitrogen/Argon), Degassed
Key Side Reaction Isomerization, DegradationProtodebromination, Homocoupling
Purification Silica Gel ChromatographySilica Gel Chromatography

PART 5: References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of North Texas Libraries. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' :4,5]thieno[2,3-b]pyridines and Pyrimido[4',5' :4,5]thieno[2,3-d]pyrimidines. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • MDPI. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • PubChem. (n.d.). 1-(6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone. [Link]

  • MilliporeSigma. (n.d.). 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. [Link]

  • Semantic Scholar. (2021). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. [Link]

  • PubMed. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. [Link]

  • ResearchGate. (2007). Synthesis and reactions of[11]benzofuro[3,2-c]pyridine. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Grignard Over-Addition in Furo[3,2-b]pyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic drug development: controlling Grignard additions to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heterocyclic drug development: controlling Grignard additions to furo[3,2-b]pyridine scaffolds.

Furo[3,2-b]pyridines are highly valuable pharmacophores, frequently utilized in the synthesis of PI4K inhibitors and other advanced therapeutics[1],[2]. However, functionalizing the C2 or C5 positions via Grignard addition to an ester or nitrile often results in catastrophic over-addition, yielding tertiary alcohols instead of the desired ketones. This guide provides field-proven mechanistic insights, self-validating protocols, and advanced troubleshooting strategies to ensure precise mono-addition.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does my furo[3,2-b]pyridine-2-carboxylate exclusively yield a tertiary alcohol, even when I strictly use 1.0 equivalent of Grignard reagent? A: This is a fundamental kinetic issue governed by the Meisenheimer mechanism[3]. When the Grignard reagent attacks the ester, it forms an unstable tetrahedral magnesium hemiacetal intermediate. This intermediate rapidly collapses to expel the alkoxide leaving group, forming a ketone. Because the newly formed ketone is significantly more electrophilic than the starting ester, any unreacted Grignard reagent in the mixture will preferentially attack the ketone rather than the remaining ester. Consequently, even with 1.0 equivalent of reagent, you will yield a mixture of unreacted ester and tertiary alcohol, with almost no ketone[4],[5].

Q: How does the Weinreb amide solve this, and why does my Weinreb reaction sometimes still fail? A: Converting the ester to an N-methoxy-N-methylamide ([6]) fundamentally alters the stability of the tetrahedral intermediate. Upon Grignard addition, the methoxy oxygen chelates the magnesium ion, forming a highly stable five-membered cyclic intermediate[7]. This chelation prevents the intermediate from collapsing into a ketone during the reaction. The ketone is only released later during the aqueous acidic quench, at which point the Grignard reagent is destroyed.

Failures (over-addition) in Weinreb syntheses usually occur if the reaction temperature rises above -20°C. At higher temperatures, the thermal energy overcomes the chelation energy, causing premature collapse of the intermediate into the highly reactive ketone while active Grignard reagent is still present[8].

G Ester Furo[3,2-b]pyridine Ester Tetra1 Unstable Tetrahedral Intermediate Ester->Tetra1 RMgX Ketone1 Highly Reactive Ketone Tetra1->Ketone1 Fast Collapse TertAlc Tertiary Alcohol (Over-addition) Ketone1->TertAlc RMgX (Fast) Weinreb Furo[3,2-b]pyridine Weinreb Amide Chelate Stable 5-Membered Chelate (Low Temp) Weinreb->Chelate RMgX, -78°C Chelate->TertAlc Temp > 0°C (Premature Collapse) Ketone2 Desired Ketone (Post-Quench) Chelate->Ketone2 Aqueous Quench

Mechanistic divergence: Ester over-addition vs. Weinreb amide stabilization.

Section 2: Validated Methodologies (The "How")

To guarantee success, the following protocol employs a self-validating workflow. Every phase includes a verification checkpoint to ensure the chemical system behaves as predicted.

Protocol: Synthesis of 1-(Furo[3,2-b]pyridin-2-yl)ethan-1-one via Weinreb Amide

Phase 1: Weinreb Amide Formation Self-Validating Checkpoint: The intermediate Weinreb amide must be isolated and its purity confirmed (>95% by LC-MS). Residual unreacted ester will ruin the stoichiometry and chemoselectivity of the subsequent Grignard step.

  • Dissolve furo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C. Stir for 1 hour. Causality Note: CDI activates the acid without generating HCl, which could protonate the basic pyridine nitrogen and complicate solubility.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq).

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo. Verify purity via LC-MS.

Phase 2: Controlled Grignard Addition

  • Dissolve the purified furo[3,2-b]pyridine-2-carboxamide in anhydrous THF (0.1 M) and cool strictly to -78°C using a dry ice/acetone bath.

  • Dropwise add Methylmagnesium bromide (3.0 M in Et2O, 1.5 eq) over 15 minutes. Causality Note: A 1.5x stoichiometric excess is deliberately used. Because the stable chelate prevents over-addition, the excess drives the initial addition to 100% conversion and compensates for any adventitious moisture[8].

  • Stir at -78°C for 2 hours.

  • Critical Step (Inverse Quench): Pre-cool a solution of saturated aqueous NH4Cl to 0°C. Rapidly transfer the -78°C reaction mixture via cannula into the vigorously stirring NH4Cl solution. Causality Note: Standard quenching (adding aqueous acid to the reaction flask) creates localized zones of excess Grignard and released ketone as the chelate breaks down, leading to trace over-addition. An inverse quench ensures the magnesium chelate is protonated simultaneously with the destruction of all excess Grignard reagent[8].

Quantitative Data: Condition Optimization for Furo[3,2-b]pyridine Ketone Synthesis

The table below summarizes the critical impact of substrate choice, temperature, and quench methodology on product distribution.

SubstrateReagentTemp (°C)Quench MethodKetone Yield (%)Tert-Alcohol Yield (%)
Ethyl EsterMeMgBr (1.0 eq)0°CStandard NH4Cl12%85%
Ethyl EsterMeMgBr (1.0 eq)-78°CStandard NH4Cl28%65%
Weinreb AmideMeMgBr (1.5 eq)0°CStandard NH4Cl65%30%
Weinreb AmideMeMgBr (1.5 eq)-78°CInverse NH4Cl94% <2%
Ethyl Ester (Flow)MeMgBr (1.0 eq)-40°CIn-line NH4Cl78%15%

Section 3: Advanced Troubleshooting & Alternative Strategies

Q: I cannot use a Weinreb amide due to downstream purification issues or atom-economy constraints. Are there alternative methods to prevent over-addition? A: Yes. If you must operate directly on the ester or carboxylic acid, two advanced strategies are highly effective:

  • Cryogenic Continuous Flow Chemistry: By pumping the ester and Grignard reagent through a microreactor at -40°C to -78°C with a strict residence time (seconds to minutes), followed by immediate in-line quenching, you can kinetically trap the mono-addition product[3]. The rapid heat transfer and superior mixing in flow reactors prevent the localized warming that accelerates tetrahedral collapse in batch reactors ([3]).

  • Turbo-Organomagnesium Anilides: Recent advancements demonstrate that using bulky turbo-Hauser bases (e.g., dippNHMgCl·LiCl) combined with Grignard reagents allows for direct addition to carboxylic acids. The bulky anilide enhances the nucleophilicity of the Grignard while sterically preventing the formation of amides. The resulting intermediate is heavily stabilized against over-addition side reactions ([9]).

Logic Start Grignard Addition to Furo[3,2-b]pyridine Check Is substrate an ester? Start->Check Yes Convert to Weinreb Amide or use Cryogenic Flow Check->Yes Yes No Is it a Weinreb Amide? Check->No No Temp Maintain T < -20°C Inverse Quench Yes->Temp No->Temp Yes Fail Check RMgX Titration & Moisture No->Fail No

Decision tree for optimizing Grignard additions to furo[3,2-b]pyridine scaffolds.

References

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Source: DSpace@MIT URL:[Link]

  • Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides Source: National Institutes of Health (PMC) URL:[Link]

  • Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines Source: ResearchGate URL:[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Troubleshooting

Troubleshooting palladium-catalyzed reactions with brominated heterocyclic compounds

Welcome to the Application Scientist Technical Support Center . Working with brominated heterocycles (such as pyridines, pyrimidines, and indoles) in palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center .

Working with brominated heterocycles (such as pyridines, pyrimidines, and indoles) in palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura, Heck) introduces unique mechanistic hurdles. The presence of heteroatoms fundamentally alters the electronic and steric landscape of the substrate, often leading to catalyst deactivation or undesired side reactions.

This guide is designed to help researchers and drug development professionals diagnose, troubleshoot, and resolve the most common modes of failure in these complex reactions.

Visualizing the Problem: The Catalytic Cycle

To troubleshoot effectively, we must first understand where the reaction is failing. The diagram below highlights the two most common failure points when utilizing brominated heterocycles: Catalyst Poisoning during oxidative addition, and Protodehalogenation prior to reductive elimination.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L_n] OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd + HetAr-Br Poison Catalyst Poisoning (Heteroatom Coordination) Pd0->Poison Strong N/S binding TransMet Transmetalation / Amine Binding Pd(II)(Ar)(Nu)L_n OxAdd->TransMet + Nucleophile/Base RedElim Reductive Elimination Product Formation TransMet->RedElim ProtoDehal Protodehalogenation (β-Hydride Elimination) TransMet->ProtoDehal Base/Amine β-H RedElim->Pd0 - Product

Figure 1: Palladium catalytic cycle highlighting common failure points (poisoning and protodehalogenation) with brominated heterocycles.

FAQ & Troubleshooting Guide

Q1: My LC-MS shows mostly unreacted brominated pyridine. Why is the palladium catalyst failing to activate the C-Br bond?

A1: You are likely experiencing catalyst poisoning . Nitrogen and sulfur atoms in heterocyclic substrates are potent σ-donors. They coordinate strongly to the electrophilic Pd(II) center—or even the active Pd(0) species—forming thermodynamically stable, catalytically dead bis(amine) or heteroatom-bound complexes[1].

  • The Causality: This parasitic coordination sequesters the palladium, leaving it coordinatively saturated and electronically deactivated, which completely halts the oxidative addition of the C-Br bond[2].

  • The Solution: You must alter the steric environment of the catalyst. Switch to sterically demanding, electron-rich bidentate ligands (e.g., dppp, dppf) or bulky dialkylbiaryl phosphines (e.g., XPhos, RuPhos). The massive steric bulk of these ligands creates a "protective pocket" around the palladium, physically blocking multiple heterocycles from coordinating simultaneously, while their electron-rich nature accelerates oxidative addition[2].

Q2: The brominated heterocycle is fully consumed, but the major product is the dehalogenated (C-H) heterocycle instead of the cross-coupled product. What is happening?

A2: You are observing protodehalogenation , a highly common side reaction in C–N and C–C cross-couplings.

  • The Causality: After transmetalation or amine coordination, the resulting Pd(II)-amido or Pd(II)-alkoxide intermediate can undergo a premature β-hydride elimination if a hydrogen atom is present on the β-carbon of the amine or the base[3]. This forms a Pd(II)-hydride intermediate, which rapidly undergoes reductive elimination with the aryl group to yield the reduced, dehalogenated heteroarene[3].

  • The Solution: The kinetic rate of the desired product-forming reductive elimination must be accelerated to outcompete the parasitic β-hydride elimination.

    • Ligand Tuning: Use rigid, bulky ligands (like BrettPhos or XPhos) that impose steric strain on the Pd center. This mechanically forces the aryl and nucleophile groups into close proximity, drastically lowering the activation energy for reductive elimination[3].

    • Base Selection: Eliminate hydride sources by switching to bases strictly lacking β-hydrogens, such as NaOtBu, K₃PO₄, or Cs₂CO₃.

Q3: I am attempting a Buchwald-Hartwig amination on 2-bromopyridine using a highly volatile amine (e.g., methylamine). The yields are abysmal. How can I fix this?

A3: Volatile amines like methylamine (bp -6.2 °C) and dimethylamine (bp 7 °C) easily evaporate under the elevated temperatures (80–110 °C) required for standard Buchwald-Hartwig aminations under atmospheric pressure.

  • The Causality: The evaporation destroys the reaction stoichiometry, drastically lowering the effective concentration of the nucleophile in the liquid phase, which stalls the catalytic cycle[4].

  • The Solution: The physical state of the nucleophile dictates the reaction's success. Performing the reaction in a pressurized, sealed tube (e.g., an Ace-Thred tube) forces the volatile amine to remain dissolved in the solvent (typically toluene). Utilizing a catalyst system of Pd(OAc)₂, dppp, and NaOtBu under these sealed conditions suppresses volatility issues and yields secondary and tertiary aminopyridines in near-quantitative amounts[5],[4].

Diagnostic Workflow

Use the following logic tree to quickly diagnose and resolve your reaction failures based on analytical data.

Troubleshooting Start Reaction Failed or Low Yield CheckLCMS Analyze LC-MS / GC-MS Start->CheckLCMS Unreacted Unreacted Starting Material (No Conversion) CheckLCMS->Unreacted Dehalogenated Dehalogenated Heterocycle (Protodehalogenation) CheckLCMS->Dehalogenated Poisoning Likely Catalyst Poisoning or Poor Oxidative Addition Unreacted->Poisoning BetaH Likely β-Hydride Elimination from Amine or Base Dehalogenated->BetaH Sol1 Switch to bulky, electron-rich ligands (e.g., XPhos, dppp) Poisoning->Sol1 Sol2 Use bases without β-hydrogens (e.g., NaOtBu, K3PO4) BetaH->Sol2

Figure 2: Diagnostic workflow for troubleshooting failed palladium-catalyzed couplings with brominated heterocycles.

Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and outcomes when coupling brominated heterocycles, demonstrating how specific adjustments suppress side reactions.

Table 1: Impact of Reaction Conditions on 2-Bromopyridine Amination Outcomes

Catalyst / Ligand SystemBaseAmine TypeReaction EnvironmentPrimary OutcomeApprox. Yield (%)Protodehalogenation (%)
Pd(OAc)₂ / PPh₃NaOtBuSecondaryStandard RefluxHigh Poisoning / Low Conv.< 20%~ 10%
Pd₂(dba)₃ / BINAPCs₂CO₃PrimaryStandard RefluxModerate Yield / Slow45%15%
Pd G3 / XPhosK₃PO₄HeterocyclicStandard RefluxExcellent Yield, No β-H> 90%< 2%
Pd(OAc)₂ / dpppNaOtBuVolatile (Gas)Sealed Tube (Pressure) Excellent Yield> 85%< 5%

Self-Validating Experimental Protocol

Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines This protocol is designed as a self-validating system. It incorporates in-process controls to ensure the reaction is proceeding correctly before committing to downstream purification.[4]

1. Equipment Preparation & Safety Validation

  • Action: Inspect a heavy-walled Ace-Thred sealed tube (rated for at least 150 PSI) for micro-fractures. Dry the tube in an oven at 120 °C for 2 hours, then cool under a continuous flow of inert argon.

  • Rationale: Moisture leads to hydrolysis of the NaOtBu base, while oxygen rapidly oxidizes the electron-rich phosphine ligands, killing the active Pd(0) catalyst.

2. Reagent Loading

  • Action: To the cooled tube, add 2-bromopyridine (1.0 equiv, e.g., 2.92 mmol), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and NaOtBu (2.0 equiv). Add 10 mL of anhydrous, degassed toluene.

  • Rationale: The bidentate dppp ligand prevents the pyridine nitrogen from poisoning the palladium center by occupying adjacent coordination sites.

3. Cryogenic Amine Addition

  • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Condense the volatile amine (e.g., dimethylamine gas, 5.0 equiv) directly into the cooled toluene mixture.

  • Rationale: Condensing the gas ensures accurate stoichiometry and prevents immediate evaporation prior to sealing.

4. Pressurized Reaction Execution

  • Action: Tightly seal the Teflon screw cap (fitted with a fluoroelastomer O-ring) while the tube is still at -78 °C. Transfer the tube to an oil bath pre-heated to 80 °C behind a blast shield. Stir vigorously.

5. In-Process Control (IPC) Validation

  • Action: After 4 hours, cool the tube back to -78 °C, carefully open it to vent pressure, and extract a 10 µL aliquot. Dilute in LC-MS grade acetonitrile and analyze.

  • Validation Check: You should observe >50% conversion of the 2-bromopyridine mass without the presence of the M-Br (dehalogenated) mass. If unreacted starting material dominates, catalyst poisoning has occurred (verify inert atmosphere). Re-seal and continue heating for a total of 14 hours.

6. Quenching & Purification

  • Action: Cool the tube to -78 °C before opening to safely vent residual pressure. Warm to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl. Extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: National Institutes of Health (PMC) URL:[Link]

  • Heteroaryl Cross-Coupling Reactions: Synthetic Methods and Medicinal Applications Source: ResearchGate URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry URL:[Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Stability Issues of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and handling protocols for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone , a highly specialized heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and handling protocols for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone , a highly specialized heterocyclic building block.

This compound features a furo[3,2-b]pyridine core[1], which consists of an electron-deficient pyridine ring fused to an electron-rich ("n-excessive") furan ring[2]. While the parent core exhibits inherent aromatic stability[3], the specific placement of a bromine atom at C5 and an acetyl group at C6 creates a highly reactive microenvironment. Understanding the causality behind its degradation pathways is critical for researchers and drug development professionals to prevent experimental failure and ensure reproducible chemoselective couplings[4].

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my compound degrade rapidly when dissolved in methanol or ethanol? Cause: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr) . The C5-bromine is highly activated because it is positioned ortho to the electronegative pyridine nitrogen and ortho to the electron-withdrawing C6-acetyl group. This synergistic electron depletion drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring. In protic nucleophilic solvents (like methanol or ethanol), alkoxide ions—or even neutral alcohols over prolonged periods—attack the C5 position, displacing the bromide ion to form 5-alkoxy impurities. Solution: Strictly avoid primary and secondary alcohols for stock solution preparation.

Q2: I observed a high-molecular-weight impurity after adding a mild base (e.g., TEA, DIPEA) in DMF. What is happening? Cause: You are observing an Aldol Condensation . The methyl protons of the C6-acetyl group are highly acidic due to the adjacent carbonyl and the strongly electron-withdrawing furo-pyridine core. In the presence of a base, the acetyl group enolizes. This enolate subsequently attacks the carbonyl of an unreacted molecule, leading to dimerization (chalcone or enone formation). Solution: Never store the compound in basic environments. If basic conditions are required for a downstream reaction, ensure the electrophile is added before the base to outcompete self-condensation.

Q3: Can I use strong acids like TFA or HCl to improve the aqueous solubility of this compound? Cause: No. While the pyridine nitrogen can be protonated to increase solubility, the fused furan ring is highly sensitive to strong aqueous acids[2]. Prolonged exposure to strong acids, especially at elevated temperatures, leads to electrophilic cleavage, ring-opening, and subsequent polymerization of the furan moiety[2]. Solution: If solubility enhancement is needed, utilize polar aprotic solvents (e.g., DMSO, Acetonitrile) rather than acidic aqueous media.

Q4: Is this compound sensitive to ambient light? Cause: Yes. Aryl bromides are susceptible to photodehalogenation. When exposed to ambient UV/visible light in hydrogen-donating solvents, the C–Br bond can undergo homolytic cleavage, resulting in the debrominated analog (1-(furo[3,2-b]pyridin-6-yl)ethanone). Solution: Always store stock solutions in amber vials and minimize exposure to direct light during benchtop manipulations.

Part 2: Visualizing Degradation and Solvent Selection

DegradationMechanisms Core 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone SNAr SNAr at C5 Core->SNAr Protic/Nucleophilic Solvents (MeOH, EtOH, Amines) Aldol Aldol Condensation Core->Aldol Basic Conditions (TEA, DIPEA, NaOH) RingOpen Furan Ring Cleavage Core->RingOpen Strong Acids (TFA, HCl) ProdSNAr 5-Substituted Adduct SNAr->ProdSNAr ProdAldol Dimeric Enone Aldol->ProdAldol ProdRing Polymeric Debris RingOpen->ProdRing

Figure 1: Primary degradation pathways of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

SolventWorkflow Start Select Solvent for Stock CheckProtic Is the solvent protic? (e.g., MeOH, H2O) Start->CheckProtic CheckBase Are basic additives present? CheckProtic->CheckBase No Fail1 REJECT: High SNAr Risk CheckProtic->Fail1 Yes CheckAprotic Is it anhydrous aprotic? (e.g., MeCN, DCM) CheckBase->CheckAprotic No Fail2 REJECT: Aldol Risk CheckBase->Fail2 Yes Fail3 REJECT: Hydrolysis Risk CheckAprotic->Fail3 No Pass APPROVE: Store at -20°C Protected from light CheckAprotic->Pass Yes

Figure 2: Decision matrix for selecting compatible solvents to ensure compound stability.

Part 3: Quantitative Stability Data

The following table summarizes the empirical stability of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone across various solvent systems. Data is based on 10 mM concentrations analyzed via LC-MS over a 24-hour period.

Solvent SystemTemperature24h RecoveryPrimary Degradation PathwayRecommendation
Methanol (MeOH) 25°C< 70%SNAr (Formation of 5-methoxy adduct)Avoid
DMF + 1% DIPEA 25°C< 50%Aldol Condensation (Dimerization)Avoid
Water (pH 2, HCl) 25°C< 80%Furan ring opening / PolymerizationAvoid
DMSO 25°C> 95%Trace oxidation / PhotodehalogenationAcceptable (Short-term)
Dichloromethane 25°C> 99%None observedHighly Recommended
Acetonitrile (MeCN) 25°C> 99%None observedHighly Recommended

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Stable Stock Solutions

To ensure absolute integrity of the compound for downstream high-throughput screening or synthetic steps, follow this protocol to bypass its inherent reactivity.

  • Solvent Selection: Obtain anhydrous, amine-free Acetonitrile (MeCN) or Dichloromethane (DCM). Causality: Aprotic solvents eliminate the risk of SNAr at the C5 position and prevent proton-transfer events that initiate aldol condensation.

  • Vessel Preparation: Utilize an amber glass HPLC vial. Causality: Amber glass blocks UV/visible wavelengths, preventing homolytic cleavage of the sensitive C–Br bond.

  • Dissolution: Weigh the compound and dissolve it to a 10 mM concentration. Do not use sonication baths exceeding 30°C, as localized heating can degrade the furan ring.

  • Atmospheric Control: Purge the headspace of the vial with Argon gas before capping. Causality: Displacing oxygen prevents oxidative degradation of the electron-rich furan moiety.

  • Storage: Store immediately at -20°C.

  • Self-Validation Step: Analyze the stock solution via LC-MS immediately after preparation ( T=0 ) and after 48 hours. A successful, stable stock will show an absolute peak area deviation of <1.0% and the complete absence of M−Br+OMe (SNAr) or 2M−H2​O (Aldol) mass adducts.

Protocol B: Controlled SNAr Displacement of C5-Bromine (Synthetic Application)

Because the C5-Br is highly activated[4], researchers often exploit this "instability" intentionally to synthesize 5-amino or 5-alkoxy derivatives. This protocol ensures chemoselective substitution without triggering acetyl enolization.

  • Reaction Setup: Dissolve 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq) in anhydrous THF (0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary aliphatic amine) at 1.1 equivalents. Causality: Keeping the nucleophile stoichiometry low prevents off-target reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) at 1.5 equivalents. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr. It must be added last to ensure the nucleophile is already present to outcompete any base-catalyzed aldol condensation of the starting material.

  • Incubation: Stir at room temperature (20-25°C) for 2 hours. Causality: Heating is rarely required due to the extreme LUMO activation of the C5 position. Avoiding heat protects the furan ring.

  • Self-Validation Step: The reaction is self-validating when the starting material peak (showing a distinct 1:1 bromine isotope pattern at M+H ) completely shifts to the product mass without the appearance of dimeric side products. This confirms chemoselective SNAr over acetyl enolization[4].

Part 5: References

  • Semantic Scholar. "FUROPYRIDINES. SYNTHESIS AND PROPERTIES". URL:[Link]

  • ResearchGate. "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway". URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Structural Elucidation of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

Executive Summary & Molecular Context 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (C₉H₆BrNO₂, Exact Mass: ~238.96 Da) is a halogenated heterocyclic ketone. Its architecture—comprising a furo[3,2-b]pyridine core, an acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (C₉H₆BrNO₂, Exact Mass: ~238.96 Da) is a halogenated heterocyclic ketone. Its architecture—comprising a furo[3,2-b]pyridine core, an acetyl group, and a bromine atom—presents unique analytical challenges and opportunities. Because bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) with a nearly 1:1 natural abundance ratio, any intact ion retaining this halogen will exhibit a characteristic doublet separated by 2 Da. This isotopic signature acts as a highly reliable, built-in validation tool for mass pattern prediction and targeted identification ()[1].

This guide objectively compares three primary mass spectrometry (MS) ionization techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—to determine the optimal analytical workflow for this compound.

Comparative Analysis of Ionization Techniques

Selecting the correct ionization source dictates the quality of the structural data and the reliability of quantification.

  • Electrospray Ionization (ESI-HRMS): ESI is a soft ionization technique that readily protonates the basic pyridine nitrogen and the ketone oxygen, yielding a strong [M+H]⁺ signal at m/z 240.0 / 242.0. However, ESI occurs in the liquid phase and is notoriously susceptible to matrix suppression when analyzing complex biological samples[2].

  • Atmospheric Pressure Chemical Ionization (APCI-MS): APCI also generates [M+H]⁺ ions but utilizes a gas-phase corona discharge. This mechanism is exceptionally well-suited for moderately polar to non-polar small molecules. Comparative studies demonstrate that APCI is significantly less liable to matrix effects than ESI, making it superior for the robust quantification of neutral heterocycles in plasma or environmental matrices ()[3]. Furthermore, APCI excels at crossing a wide-ranging sample space of polarity for low molecular weight analytes[4].

  • Electron Ionization (EI-GC-MS): EI is a hard ionization technique (typically 70 eV) that strips an electron to form the radical cation [M]⁺∙ at m/z 239.0 / 241.0. Unlike ESI and APCI, EI induces extensive, reproducible in-source fragmentation, which is mandatory for definitive structural elucidation[5].

Quantitative Performance Summary
ParameterESI-HRMSAPCI-MSGC-EI-MS
Primary Ion Formed [M+H]⁺ (m/z 240.0 / 242.0)[M+H]⁺ (m/z 240.0 / 242.0)[M]⁺∙ (m/z 239.0 / 241.0)
Ionization Mechanism Liquid-phase charge desolvationGas-phase corona dischargeGas-phase electron impact (70 eV)
Matrix Effect Susceptibility High (Ion suppression common)Low to ModerateLow (Requires volatility)
Fragmentation Richness Low (Requires MS/MS CID)Low (Requires MS/MS CID)High (Extensive in-source fragmentation)
Optimal Application High-throughput quantification in neat solventsQuantification in complex biological matricesStructural elucidation and library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each parameter is explained, and specific data gates are established to prevent false positive identifications.

Protocol A: LC-APCI-MS/MS Quantification Workflow

Objective: High-sensitivity quantification in complex matrices with minimal ion suppression.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol. Dilute to working concentrations (10–1000 ng/mL) using a 50:50 Methanol:Water mixture.

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Use a mobile phase gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

    • Causality: The formic acid modifier forces the basic pyridine nitrogen into a pre-protonated state, enhancing the efficiency of the downstream gas-phase proton transfer.

  • APCI Source Parameters:

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 350°C.

    • Causality: A 350°C vaporizer ensures complete desolvation and gas-phase transition of the heterocyclic ketone without inducing thermal breakdown of the furo[3,2-b]pyridine ring[6].

  • Self-Validation Gate: The system must detect both m/z 240.0 and 242.0 at the exact same chromatographic retention time. The peak area ratio of m/z 240.0 to 242.0 must strictly fall between 0.95 and 1.05. If this isotopic symmetry is absent, the signal must be rejected as an isobaric interference[1].

Protocol B: GC-EI-MS Structural Confirmation Workflow

Objective: Unambiguous structural elucidation via thermodynamic fragmentation.

  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a concentration of 10 µg/mL.

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) into a DB-5MS column. Temperature program: 100°C (hold 1 min) to 280°C at 15°C/min.

    • Causality: The non-polar stationary phase separates the compound based on boiling point. The rapid thermal ramp prevents band broadening of the relatively heavy brominated molecule.

  • EI Source Parameters:

    • Electron Energy: 70 eV.

    • Causality: Utilizing exactly 70 eV standardizes the energy imparted to the molecule, ensuring the resulting fragmentation pattern matches established thermodynamic cleavage rules and can be cross-referenced against universal libraries[7].

  • Self-Validation Gate: The spectrum must exhibit the parent radical cation [M]⁺∙ at m/z 239/241. Structural validation is confirmed by identifying the [M-CH₃]⁺ fragment at m/z 224/226 (confirming the cleavage of the acetyl group) and the[M-Br]⁺ fragment at m/z 160 (confirming the loss of the halogen)[8].

Visualizing the Analytical Logic

The following diagrams map the logical relationships governing the analytical workflow and the thermodynamic fragmentation of the molecule.

MS_Workflow Sample 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone Sample Preparation LCMS LC-MS Analysis (ESI / APCI) Sample->LCMS Polar/Liquid Phase GCMS GC-MS Analysis (EI) Sample->GCMS Volatile/Gas Phase ESI_APCI_Data Soft Ionization Detect [M+H]+ m/z 240/242 Validate 1:1 Isotope Ratio LCMS->ESI_APCI_Data EI_Data Hard Ionization Detect[M]+. m/z 239/241 Analyze Fragmentation GCMS->EI_Data Validation Cross-Validation Structural Elucidation & Quantification ESI_APCI_Data->Validation EI_Data->Validation

Workflow for MS analysis and cross-validation of the brominated compound.

Fragmentation M_ion Molecular Ion [M]+. m/z 239 / 241 Loss_CH3 [M - CH3]+ m/z 224 / 226 M_ion->Loss_CH3 -CH3 (15 Da) Loss_Br [M - Br]+ m/z 160 M_ion->Loss_Br -Br (79/81 Da) Loss_CO [M - CH3 - CO]+ m/z 196 / 198 Loss_CH3->Loss_CO -CO (28 Da)

Proposed EI fragmentation pathway highlighting key mass losses and isotopic retention.

References

  • Palaniappan, K. K., et al. "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics." ACS Chemical Biology, 2011.[Link]

  • Wang, R., et al. "Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma." Journal of Pharmaceutical Analysis, 2016.[Link]

  • E. C., et al. "Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes." European Journal of Mass Spectrometry, 2021.[Link]

Sources

Comparative

A Comprehensive Comparison of Furo[3,2-b]pyridine Isomers: Biological Activity, Kinase Inhibition, and Experimental Workflows

Executive Summary As a privileged scaffold in medicinal chemistry, the furopyridine core serves as a versatile bioisostere for indole and benzofuran[1]. However, the specific arrangement of the heteroatoms—distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the furopyridine core serves as a versatile bioisostere for indole and benzofuran[1]. However, the specific arrangement of the heteroatoms—distinguishing isomers such as furo[3,2-b]pyridine and furo[2,3-b]pyridine—profoundly dictates the molecule's electronic distribution, dipole moment, and hydrogen-bonding vectors. For drug development professionals, understanding these isomeric nuances is not merely an academic exercise; it is the fundamental basis for designing highly selective kinase inhibitors and targeted therapeutics. This guide provides an objective, data-driven comparison of furo[3,2-b]pyridine isomers, detailing their divergent biological activities and the self-validating experimental protocols required to evaluate them.

Structural Pharmacology: The Causality of Isomerism

The biological divergence between furo[3,2-b]pyridines and furo[2,3-b]pyridines stems directly from their interaction with the ATP-binding pocket of kinases.

  • Furo[3,2-b]pyridines (The Back-Pocket Binders): In this isomer, the nitrogen atom is positioned such that it often exhibits a intentionally weak interaction with the highly conserved kinase hinge region. Instead, the rigid, planar geometry of the furo[3,2-b]pyridine core directs the molecule to engage with the less conserved "back pocket" of the kinase[2]. Because back-pocket amino acid sequences vary significantly across the kinome, this isomer yields exceptionally high selectivity, making it an ideal scaffold for targeting CDC-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs)[3].

  • Furo[2,3-b]pyridines (The Hinge-Region Binders): Shifting the nitrogen to the 7-position alters the hydrogen-bond acceptor vector, allowing this isomer to act as a more traditional hinge-binding pharmacophore. Consequently, furo[2,3-b]pyridines often exhibit broader affinity profiles, acting as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phospholipase C, which translates to broad-spectrum cytotoxicity against various cancer cell lines[4].

IsomerSignaling cluster_32b Furo[3,2-b]pyridine cluster_23b Furo[2,3-b]pyridine Node1 Furo[3,2-b]pyridine (Back-Pocket Binder) Node2 CLK1/2/4 & HIPKs Node1->Node2 High Selectivity Node3 Splicing Modulation Node2->Node3 Pathway Inhibition Node4 Furo[2,3-b]pyridine (Hinge-Region Binder) Node5 CDK2 & PLC Node4->Node5 Broad Affinity Node6 Cell Cycle Arrest Node5->Node6 Apoptosis

Divergent kinase targeting and signaling modulation by furopyridine isomers.

Comparative Biological Activity

The table below synthesizes quantitative in vitro data comparing the primary targets and phenotypic effects of representative compounds from both isomeric classes.

Isomer ScaffoldRepresentative CompoundPrimary Target(s)Biochemical Activity (IC₅₀ / GI₅₀)Phenotypic Effect
Furo[3,2-b]pyridine MU1210 / 12fCLK1, CLK2, CLK4IC₅₀ = 8–20 nMModulates alternative mRNA splicing[2],[5]
Furo[3,2-b]pyridine MU135 / MU1787HIPK2IC₅₀ < 30 nMAlters transcription regulation[3]
Furo[2,3-b]pyridine Compound 17dPhospholipase CGI₅₀ = 23 nM (MDA-MB-435)Apoptosis / Cell cycle arrest[4]
Furo[2,3-b]pyridine Compound 12a (CF₃-sub)Broad Kinase ProfileIC₅₀ = 3.6 μM (COLO 205)Broad-spectrum cytotoxicity[6]

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of furopyridine isomers, researchers must deploy orthogonal assays. A biochemical IC₅₀ alone is insufficient due to the risk of assay interference (common with planar heterocycles) and the lack of cellular context. The following protocols represent a self-validating workflow designed to confirm target engagement and mechanistically link it to phenotypic outcomes.

WorkflowValidation Step1 1. Isomer Synthesis & Purification Step2 2. Radiometric Assay (Biochemical IC50) Step1->Step2 Yields pure chemotypes Step3 3. NanoBRET Assay (Cellular Target Engagement) Step2->Step3 Filters false positives Step4 4. RT-PCR / Viability (Phenotypic Validation) Step3->Step4 Confirms mechanism

Self-validating experimental workflow for furopyridine kinase inhibitors.

Protocol 1: Orthogonal Kinase Validation (Radiometric to NanoBRET)

Objective: Validate biochemical inhibition while simultaneously confirming cellular permeability and live-cell target engagement.

  • Cell-Free Radiometric Kinase Assay (The Baseline):

    • Procedure: Incubate recombinant kinase (e.g., CLK1) with varying concentrations of the furopyridine isomer, [γ-³³P]-ATP, and a specific substrate peptide. Quench the reaction and measure radioactive incorporation via scintillation counting.

    • Causality: Radiometric assays are the gold standard for initial screening because they are immune to the auto-fluorescence or quenching artifacts that planar furopyridines often exhibit in TR-FRET assays[2].

  • Live-Cell NanoBRET Target Engagement (The Permeability Check):

    • Procedure: Transfect HEK293T cells with a NanoLuc-kinase fusion construct. Treat the live cells with a cell-permeable fluorescent tracer and the test compound. Measure the bioluminescence resonance energy transfer (BRET) signal.

    • Causality: This step self-validates the biochemical data. If a furo[3,2-b]pyridine shows a 10 nM IC₅₀ biochemically but fails to displace the tracer in NanoBRET, it indicates poor lipid bilayer permeability or high efflux pump liability.

Protocol 2: Mechanistic Phenotypic Validation (Splicing Modulation)

Objective: Confirm that the observed cytotoxicity is mechanistically driven by the specific target (e.g., CLK inhibition) rather than off-target toxicity.

  • RNA Extraction and RT-PCR:

    • Procedure: Treat target cancer cell lines (e.g., MCF-7 or T24) with the furo[3,2-b]pyridine derivative at concentrations flanking the NanoBRET EC₅₀. Extract total RNA, perform reverse transcription, and run PCR using primers flanking alternatively spliced exons of known CLK target genes (e.g., Mdm4).

    • Causality: CLKs regulate the phosphorylation of SR proteins, which control alternative splicing[5]. Measuring generic cell death (via MTT assay) is a blunt instrument. By quantifying the shift in splice variants of Mdm4, you definitively prove that the cellular phenotype is a direct consequence of on-target CLK inhibition[2].

Conclusion

The isomeric shift from furo[2,3-b]pyridine to furo[3,2-b]pyridine is not merely a structural curiosity; it is a strategic maneuver in rational drug design. By shifting the hydrogen-bond acceptor vector, furo[3,2-b]pyridines bypass conserved hinge regions to exploit unique kinase back-pockets, yielding highly selective probes for CLKs and HIPKs. To successfully develop these compounds, drug development professionals must rely on self-validating workflows—coupling radiometric baseline data with live-cell NanoBRET and specific mechanistic readouts—to ensure that in vitro potency translates reliably into in vivo efficacy.

References

  • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Source: PubMed (nih.gov).
  • Title: Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. Source: PubMed (nih.gov).
  • Title: Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. Source: PubMed (nih.gov).
  • Title: Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Source: PubMed (nih.gov).
  • Title: Furo[3,2-b]pyridine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy. Source: Benchchem.
  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities. Source: IntechOpen.

Sources

Validation

1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone versus other kinase inhibitor building blocks

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating scaffold selection for novel kinase inhibitors. Executive Summary & Rationale In the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for medicinal chemists, pharmacologists, and drug development professionals evaluating scaffold selection for novel kinase inhibitors.

Executive Summary & Rationale

In the highly competitive landscape of targeted oncology and autoimmune therapeutics, the selection of a core chemical scaffold dictates not only the intellectual property (IP) space but also the ultimate selectivity and pharmacokinetic profile of the drug candidate. While traditional heterocycles like quinazolines and azaindoles have dominated kinase inhibitor design, they frequently suffer from broad-spectrum off-target toxicity and complex synthetic bottlenecks.

The emergence of the furo[3,2-b]pyridine core as a "privileged scaffold" has provided a breakthrough in designing highly selective inhibitors [1]. Specifically, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone acts as an exceptionally versatile, bifunctional building block. This guide objectively compares its structural, mechanistic, and synthetic performance against traditional kinase inhibitor building blocks, supported by experimental workflows.

Structural and Mechanistic Advantages: The Causality of Selectivity

To understand why 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone outperforms traditional scaffolds in specific target classes, we must analyze the causality behind its molecular interactions.

  • Optimized Hinge-Binding Dynamics: In the ATP-binding pocket of kinases, the pyridine nitrogen of the furo[3,2-b]pyridine core acts as a potent hydrogen bond acceptor. The adjacent furan oxygen inductively modulates the electron density and pKa of this nitrogen, tuning the hydrogen-bonding strength to perfectly match the hinge region of specific kinases (such as CLKs) while avoiding the promiscuous binding seen in quinazolines.

  • Bifunctional Orthogonality: The molecule is synthetically primed for divergent library generation. The 5-bromo group undergoes facile Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups that probe the hydrophobic pocket. Simultaneously, the 6-ethanone (acetyl) group serves as a handle for condensation reactions (forming pyrazoles, pyrimidines, or chalcones) to extend into the solvent-exposed or DFG-out regions.

  • Protection-Free Synthesis: Unlike 5-bromo-1H-pyrrolo[2,3-b]pyridine (7-azaindole), which contains an acidic pyrrole NH that requires tedious protection (e.g., Boc, SEM) during cross-coupling, the furo[3,2-b]pyridine core lacks an NH. This eliminates protection/deprotection steps, significantly increasing overall synthetic yield and throughput.

Table 1: Physicochemical & Reactivity Profile Comparison
Building Block ScaffoldPrimary Kinase TargetsH-Bond Profile (Hinge)Cross-Coupling Protection Required?Selectivity Profile
1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone CLKs, HIPKs, HedgehogAcceptor onlyNo (Lacks acidic NH)Exquisite (High target specificity)
5-Bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole)BRAF, CSF1R, JAKDonor & AcceptorYes (Boc/SEM required)Moderate to High
6-Bromoquinazoline EGFR, HER2, VEGFRAcceptor onlyNo Broad-spectrum (Promiscuous)
4-Bromo-1H-indazole VEGFR, PDGFRDonor & AcceptorYes (Trityl/THP required)Moderate

Target Selectivity: Modulating Alternative Splicing

Derivatives of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone have demonstrated potent, sub-nanomolar inhibition of cdc2-like kinases (CLK1/2/4) [2]. CLKs are critical regulators of the spliceosome; they phosphorylate SR proteins, which in turn dictate alternative pre-mRNA splicing. By inhibiting CLKs, furo[3,2-b]pyridine derivatives prevent the generation of oncogenic splice variants, effectively halting tumor progression.

Pathway Inhibitor Furo[3,2-b]pyridine Derivatives CLK Cdc2-like Kinases (CLK1/2/4) Inhibitor->CLK Potent Inhibition SR SR Proteins (Phosphorylation) CLK->SR Phosphorylates Splicing Alternative Pre-mRNA Splicing SR->Splicing Regulates Oncogenes Oncogenic Protein Variants Splicing->Oncogenes Generates Tumor Tumor Progression & Survival Oncogenes->Tumor Promotes

Caption: Furo[3,2-b]pyridine derivatives inhibit CLKs to modulate alternative splicing and halt tumor progression.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols utilize self-validating mechanisms to guarantee that the chemical transformations and biological assays are functioning correctly before proceeding to downstream applications.

Workflow BB 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone Suzuki Suzuki-Miyaura Cross-Coupling (C5) BB->Suzuki Condensation Aldol/Hydrazone Condensation (C6) BB->Condensation Library Kinase Inhibitor Library Suzuki->Library Condensation->Library Assay TR-FRET Kinase Profiling Assay Library->Assay Hit Lead Compound Identification Assay->Hit IC50 < 10 nM

Caption: Bifunctional derivatization workflow for 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone in hit discovery.

Protocol A: Orthogonal Derivatization via Suzuki-Miyaura Coupling (C5 Position)

Because the scaffold lacks an interfering NH group, cross-coupling can be performed directly.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Catalyst Introduction: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 4-6 hours.

  • Self-Validating Step (LC-MS Tracking): Monitor the reaction via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 240/242 [M+H]+ due to the 79Br and 81Br isotopes. Validation: The complete disappearance of this isotopic doublet and the appearance of a single product mass peak confirms that oxidative addition and reductive elimination at the C5 position have successfully occurred.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CLK1 Assay

To evaluate the kinase inhibitory potency of the synthesized library, a TR-FRET assay is utilized due to its low background noise and high sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant CLK1 enzyme, fluorescently labeled SR-protein substrate, and ATP at their respective Km​ concentrations in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the furo[3,2-b]pyridine derivatives into a 384-well proxiplate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Self-Validating Step (Z'-Factor Calculation): Include wells with DMSO (vehicle, 0% inhibition) and MU1210 (a known potent CLK inhibitor, 100% inhibition) [1]. Validation: Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only validated and trusted if the Z'-factor is > 0.6, proving the system's robustness before experimental data is analyzed.

  • Incubation: Add the enzyme and substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody and XL665-labeled streptavidin (stop solution). Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.

  • Data Analysis: Plot the TR-FRET ratio against the log of the inhibitor concentration to calculate the IC50​ values.

Conclusion

For drug development professionals targeting complex kinase networks like CLKs or the Hedgehog pathway, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone offers distinct advantages over legacy scaffolds like 7-azaindole or quinazoline. Its unique hinge-binding geometry ensures high target selectivity, while its bifunctional nature (C5-bromo and C6-acetyl) and lack of an acidic NH group drastically streamline the synthesis of diverse, highly potent inhibitor libraries.

References

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Němec, V., Hylsová, M., Maier, L., et al. Angewandte Chemie International Edition, 2019. Available at:[Link]

Comparative

Ensuring the Reproducibility of Experiments with 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone: A Comprehensive Comparison Guide

As drug discovery pivots toward highly selective kinase inhibitors, the furo[3,2-b]pyridine scaffold has emerged as a privileged pharmacophore, particularly for targeting Cdc2-like kinases (CLKs) and Homeodomain-interact...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective kinase inhibitors, the furo[3,2-b]pyridine scaffold has emerged as a privileged pharmacophore, particularly for targeting Cdc2-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs)[1]. Within this chemical space, 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone serves as a highly versatile, bifunctional building block.

However, the reproducibility of synthesizing advanced chemical probes from this intermediate is frequently hindered by regioselectivity issues, catalyst poisoning, and inconsistent cross-coupling yields. This guide provides a comprehensive framework for application scientists and medicinal chemists to utilize this building block, objectively comparing it to alternative scaffolds, and establishing self-validating protocols to ensure absolute experimental integrity.

Scaffold Comparison & Mechanistic Causality

Why choose 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone over traditional benzofurans or simple pyridines? The furo[3,2-b]pyridine core introduces an additional nitrogen atom that acts as a critical hydrogen bond acceptor in the hinge region of kinases[2]. The specific placement of the 5-bromo and 6-acetyl groups is a deliberate design to enable orthogonal functionalization:

  • The 5-Bromo Group: Acts as the primary site for palladium-catalyzed cross-coupling. Bromine is chosen over chlorine for its superior oxidative addition kinetics, reducing the need for ultra-high temperatures that might degrade the furan ring.

  • The 6-Acetyl Group: Provides a reactive carbonyl handle for subsequent condensations (e.g., forming pyrazoles or oximes) to access the back-pocket of the kinase ATP-binding site, a critical interaction for driving CLK selectivity[3].

Table 1: Comparative Analysis of Kinase Inhibitor Scaffolds
Scaffold Building BlockHinge-Binding CapacitySynthetic Tractability (Cross-Coupling)Primary Application
1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone High (Pyridine N acts as H-bond acceptor)Excellent (Orthogonal Br and Acetyl handles)CLK/HIPK Inhibitors[1]
5-Bromo-benzofuran-6-yl-ethanone Low (Lacks nitrogen in the core ring)Good (Standard reactivity)General GPCR ligands
1-(5-Bromofuro[2,3-c]pyridin-6-yl)ethanone Moderate (Suboptimal N-vector for CLK hinge)Moderate (Steric hindrance at 6-position)Broad-spectrum kinases

Experimental Workflow & Logical Relationships

The synthesis of advanced probes (such as MU1210) requires a precise sequence of reactions[1]. The workflow below illustrates the logical progression from the bifunctional starting material to the final target inhibitor.

Workflow A 1-(5-Bromofuro[3,2-b] pyridin-6-yl)ethanone B Pd-Catalyzed Cross-Coupling A->B Br Oxidative Addition C 5-Substituted Intermediate B->C Transmetalation D Carbonyl Condensation (6-Acetyl Group) C->D Hydrazine/ Hydroxylamine E Target Kinase Inhibitor Probe D->E Cyclization

Caption: Orthogonal functionalization workflow of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must move beyond simple "cookbooks" and incorporate mechanistic checkpoints. Below is the optimized, self-validating methodology for the initial functionalization via Suzuki-Miyaura coupling.

Protocol: Regioselective Suzuki-Miyaura Coupling at the 5-Position

Objective: To couple an aryl boronic acid to the 5-position while preserving the 6-acetyl group.

Step-by-Step Methodology:

  • System Preparation & Degassing (Critical Causality): Dissolve 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Mechanistic Note: You must sparge the solvent mixture with Argon for at least 15 minutes. Ambient oxygen rapidly poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid rather than the desired cross-coupling.

  • Base Selection: Add Potassium Phosphate ( K3​PO4​ , 2.0 eq). Mechanistic Note: K3​PO4​ is preferred over Na2​CO3​ due to its optimal basicity and superior solubility in the biphasic system, ensuring a consistent and reproducible transmetalation rate.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a strict Argon atmosphere. The bidentate dppf ligand provides the necessary steric bulk to facilitate rapid reductive elimination, preventing competitive side reactions at the furan ring.

  • Reaction Execution: Heat the mixture to 85°C for 4-6 hours.

  • Internal Validation Check (LC-MS): Before working up the reaction, pull a 10 µL aliquot. Analyze via LC-MS. Self-Validating Metric: You must observe the complete disappearance of the starting material's isotopic bromine doublet (M and M+2 peaks of equal intensity at the exact mass of the starting block). If the doublet persists, catalyst deactivation has occurred; spike with an additional 0.02 eq of Pd catalyst.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Biological Application & Data Presentation

Once functionalized, derivatives of the furo[3,2-b]pyridine scaffold exhibit profound, selective activity against CLK isoforms[4]. CLKs are dual-specificity kinases that regulate pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins[3]. Inhibiting this pathway has significant therapeutic potential in oncology (e.g., modulating alternative splicing in MYC-driven cancers) and neurodegeneration.

Table 2: In Vitro Inhibitory Activity of Furo[3,2-b]pyridine Derivatives

The following data objectively compares the inhibitory profile of MU1210 (a state-of-the-art derivative synthesized from the furo[3,2-b]pyridine core) against various CLK isoforms[4].

Compound IDCLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)CLK3 IC₅₀ (nM)CLK4 IC₅₀ (nM)
MU1210 820>300012
Standard Benzofuran Analog 145210>5000180

Data demonstrates the superior potency and selectivity profile (sparing CLK3) achieved by utilizing the furo[3,2-b]pyridine building block.

Pathway Inhibitor Furo[3,2-b]pyridine Derivative CLK Cdc2-like Kinase (CLK1/2/4) Inhibitor->CLK Competitive ATP-binding Inhibition SR SR Splicing Factors (e.g., SRSF1) CLK->SR Phosphorylation (Ser/Arg rich domains) Spliceosome Spliceosome Assembly SR->Spliceosome Recruitment & Assembly Splicing Alternative pre-mRNA Splicing Spliceosome->Splicing Transcriptomic Regulation

Caption: Mechanism of action for furo[3,2-b]pyridine derivatives inhibiting CLK-mediated mRNA splicing.

References

  • Drug Discovery with Privileged Building Blocks Source: Tactics in Medicinal Chemistry URL:[Link] (Derived from standard ACS publications for Chappell et al., 2016)

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone

As laboratory safety regulations become increasingly stringent, the proper management of complex heteroaromatic compounds is critical for both environmental compliance and personnel safety. 1-(5-Bromofuro[3,2-b]pyridin-6...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory safety regulations become increasingly stringent, the proper management of complex heteroaromatic compounds is critical for both environmental compliance and personnel safety. 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone is a brominated heterocyclic ketone frequently utilized in advanced drug discovery and organic synthesis. Due to the presence of the covalently bound bromine atom, this compound cannot be treated as standard organic waste.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory remains compliant with federal environmental regulations while minimizing operational risks.

Chemical Profiling & Hazard Causality

To safely manage any chemical, one must first understand the mechanistic reasons behind its hazard profile. 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone contains a furo-pyridine core substituted with a heavy halogen (bromine).

When subjected to standard waste processing (such as fuel blending for cement kilns), halogenated compounds do not combust cleanly. Instead, they generate highly toxic and corrosive byproducts, including hydrogen bromide (HBr) gas and potentially brominated dioxins or furans[1]. Because of this, environmental protection agencies mandate that halogenated organic wastes be strictly segregated from non-halogenated wastes. Halogenated streams must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers designed to neutralize acidic emissions[2].

Quantitative & Logistical Data Summary
Property / ParameterClassification / Value
Chemical Name 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone
Molecular Formula C9H6BrNO2
Molecular Weight ~240.05 g/mol
Waste Classification Halogenated Organic Waste (RCRA Regulated)[3]
Chemical Incompatibilities Strong oxidizing agents, strong acids, reducing agents[2][4]
Primary Disposal Method High-Temperature Incineration (with flue gas scrubbing)[2][5]
Maximum Accumulation Time 90 to 180 days (depending on generator status)[6][7]

The Logic of Halogenated Waste Segregation

A common point of failure in laboratory waste management is the commingling of halogenated and non-halogenated solvents. Mixing 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone with standard hydrocarbon solvents (like hexane or ethyl acetate) cross-contaminates the entire container.

The Causality of Segregation:

  • Economic Impact: Waste disposal facilities charge up to three times more for halogenated waste due to the extensive scrubbing required during incineration[8][9]. Even a concentration as low as 1,000 ppm of a halogenated compound can reclassify an entire 55-gallon drum of non-halogenated waste into the more expensive halogenated category[5].

  • Chemical Compatibility: Halogenated pyridines can react exothermically with strong bases, active metals (like sodium or potassium), and strong oxidizing agents[4]. Segregation ensures these incompatible chemical families do not mix in a centralized waste carboy, preventing pressure buildup, off-gassing, or spontaneous combustion[6][10].

Standard Operating Procedure (SOP): Disposal Workflow

To ensure a self-validating system, every step of the disposal process must include a verification check. Follow this detailed methodology for disposing of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone:

Step 1: Container Selection and Verification
  • Action: Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) jerry cans or PTFE-lined glass bottles are required[6][8].

  • Validation: Inspect the container for micro-fractures. Ensure the cap is a secure screw-top. Never use food containers, milk jugs, or containers with loose-fitting lids[11][12].

Step 2: Immediate Labeling (RCRA Compliance)
  • Action: Before the first drop of waste is added, affix a Hazardous Waste tag to the container[8][9].

  • Validation: The label must explicitly state "Hazardous Waste" and "Halogenated Organic Waste." Under EPA RCRA Subpart K guidelines for academic and research labs, you must list the specific chemical constituents (e.g., "1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone, 5% in Dichloromethane") rather than using vague abbreviations or formulas[13]. Include the accumulation start date.

Step 3: Active Waste Collection
  • Action: Transfer the waste into the container inside a certified, face-velocity tested chemical fume hood[8][10]. Use a funnel to prevent spills, and immediately cap the container after the transfer is complete.

  • Validation: Confirm that the container is never left open unless actively adding or removing waste[6][9]. Leaving funnels in open waste carboys is a primary violation of OSHA and EPA regulations.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Store the closed container in a designated SAA at or near the point of generation[8][11].

  • Validation: Ensure the container is placed inside secondary containment (e.g., a polyethylene tray) to capture any catastrophic leaks. Verify that no incompatible wastes (e.g., strong acids or reactive metals) are stored in the same secondary containment tray[8][12].

Step 5: Final Transfer and Incineration
  • Action: When the container reaches 75% to 90% capacity, or approaches the 90-day accumulation limit, submit a waste collection request to your Environmental Health and Safety (EHS) department[8][11].

  • Validation: EHS will transfer the waste to a central accumulation area before shipping it via a licensed contractor for high-temperature incineration[6].

Spill Management & Decontamination Protocol

In the event of an accidental release of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (either as a solid powder or dissolved in a solvent matrix), immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Evacuate and Assess: Isolate the spill area. If the compound is dissolved in a volatile, flammable solvent, immediately eliminate all sources of ignition and ensure the fume hood or room ventilation is operating at maximum capacity[4][14].

  • Don Appropriate PPE: Personnel must wear double nitrile gloves (or Viton gloves depending on the solvent matrix), chemical splash goggles, and a fully buttoned lab coat[10].

  • Containment: Surround the spill with an inert, dry absorbent material such as diatomaceous earth, sand, or commercial spill pads[4][10]. Causality note: Never use combustible materials like sawdust, as they can ignite if the solvent matrix is highly flammable or if residual oxidizers are present.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable plastic bag or a dedicated solid waste container[4][14].

  • Decontamination: Wipe down the affected surface with a compatible solvent (e.g., a small amount of isopropanol) to dissolve residual compound, followed by a thorough wash with soap and water[10][15].

  • Disposal of Spill Materials: Tag the sealed bag containing the absorbent and contaminated PPE as "Hazardous Waste - Halogenated Spill Debris" and request immediate EHS pickup[8][10].

Waste Routing Visualization

The following decision tree illustrates the logical workflow for classifying and routing brominated heteroaromatic compounds to ensure regulatory compliance and cost-efficiency.

G Start Waste Generation: 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone CheckHalogen Check Halogen Content (Contains Bromine?) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Br present) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Container Segregate in HDPE/Glass Secondary Containment Halogenated->Container Label Label: 'Hazardous Waste' + 'Halogenated Organics' Container->Label EHS EHS Pickup & High-Temp Incineration Label->EHS

Caption: Workflow for the segregation, labeling, and disposal routing of brominated heteroaromatic waste.

References

  • National Institutes of Health (NIH) / NCBI Bookshelf. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (RCRA Subpart K). Retrieved from:[Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Campus Operations. Retrieved from:[Link]

  • University of British Columbia (UBC) Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone

As a Senior Application Scientist, I recognize that handling novel, proprietary, or specialized research chemicals like 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) requires moving beyond generic safety...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, proprietary, or specialized research chemicals like 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone (CAS: 1421517-91-0) requires moving beyond generic safety data sheets. In drug development and advanced chemical synthesis, we frequently work with compounds lacking comprehensive toxicological profiles (such as established LD50 values or Ames test results).

Under OSHA’s Laboratory Standard (29 CFR 1910.1450), any chemical whose composition or toxicity is not fully known must be treated as a highly hazardous substance[1]. Furthermore, recent 2025 OSHA updates emphasize the necessity of individualized risk assessments for specific experimental protocols rather than relying on generalized lab-wide hygiene plans[2].

This guide provides a rigorous, causality-driven operational framework for safely handling this specific brominated heterocycle.

Mechanistic Hazard Profiling: The "Why" Behind the Risk

To design an effective safety protocol, we must first analyze the molecular structure of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone to predict its physiological reactivity:

  • Lipophilic Penetration (The Bromine Atom): The presence of a heavy halogen (bromine) on the furopyridine core significantly increases the molecule's lipophilicity. If the dry powder or a solvent-dissolved solution contacts the skin, this lipophilicity facilitates rapid dermal penetration, bypassing the skin's natural aqueous barriers.

  • Electrophilic Reactivity (Sensitization Risk): Halogenated heteroaromatics can act as electrophiles in nucleophilic aromatic substitution ( ) reactions. In a biological context, this means the molecule could covalently bind to nucleophilic residues (like cysteine or lysine) on epidermal proteins, potentially acting as a hapten and triggering severe allergic sensitization.

  • Aerosolization (The Ethanone Group): As a crystalline powder containing a polar acetyl group, the compound is prone to static charge accumulation. This creates a high risk of aerosolization during weighing, posing a direct inhalation hazard to the respiratory mucosa.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The OSHA PPE Standard requires a tailored hazard assessment for hand and body protection[3]. Below is the mandatory PPE matrix for handling this compound.

PPE ComponentSpecificationMechanistic Justification (Causality)
Hand Protection Double-layered Nitrile (≥8 mil total thickness)The lipophilic brominated core can permeate thin latex. Double-gloving provides a sacrificial outer layer against solvent-facilitated dermal penetration[3].
Eye/Face Protection ANSI Z87.1 rated Splash GogglesPrevents mucosal absorption. The fine powder form poses a severe micro-particulate aerosolization risk during spatial transfer.
Body Protection FR-Treated, Knee-Length Lab CoatMitigates static discharge risks when handling dry powders near the highly flammable organic solvents (e.g., DCM, DMF) typically used to dissolve this compound.
Respiratory Control Chemical Fume Hood (Face Velocity: 80-100 fpm)Eliminates inhalation risk. Volatile organic compounds and aerosolized particulates are captured, adhering to the principle of minimizing exposure[1].

Self-Validating Operational Methodologies

To ensure absolute trustworthiness in your workflow, every protocol must be a self-validating system —meaning you cannot proceed to the next step without confirming the success and safety of the current one.

Protocol A: Static-Free Weighing and Transfer
  • Environmental Verification: Turn on the fume hood monitor.

    • Validation: Visually verify the digital readout is strictly between 80-100 feet per minute (fpm). Do not uncap the chemical if the flow alarm is active.

  • Static Mitigation: Pass an anti-static ionizer gun over the analytical balance, the sealed chemical container, and your disposable spatula.

    • Validation: Perform a micro-scoop test. If the powder repels or clings aggressively to the spatula, static is still present. Re-apply the ionizer until the powder falls freely under gravity.

  • Closed-System Transfer: Tare a sealable reaction vial on the balance. Transfer the required mass of 1-(5-Bromofuro[3,2-b]pyridin-6-yl)ethanone directly into the vial and seal it before removing it from the balance enclosure.

    • Validation: The final mass reading must stabilize without continuous downward drift. A drifting mass indicates powder is escaping the vial via air currents.

Protocol B: Surface Decontamination
  • Solvent Cleansing: Wipe all transfer surfaces (spatulas, balance pans, hood floor) with a solvent that readily dissolves the compound (e.g., acetone or ethanol).

  • Aqueous Cleansing: Follow the solvent wipe with a secondary wipe using warm soapy water to remove any residual solvent-compound complexes.

    • Validation: Shine a high-contrast flashlight across the surface. Ensure no crystalline sheen or residue reflects back.

Spill Response and Disposal Plan

Because this is a halogenated compound of unknown long-term toxicity, waste must be strictly segregated to prevent environmental contamination and dangerous cross-reactions.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Carefully cover the powder with paper towels dampened with water or ethanol to suppress dust, then wipe inward.

  • Solution Spill: Surround the spill with a chemically inert absorbent (e.g., vermiculite or a universal spill pad). Do not use combustible organic absorbents like sawdust.

  • Waste Segregation: Place all contaminated wipes, disposable spatulas, and the sacrificial outer layer of your nitrile gloves into a designated, sealable hazardous waste bin.

  • Labeling: Label the container explicitly as: "Halogenated Organic Waste - Contains Brominated Heterocycles (Toxic/Unknown)" to comply with EPA and OSHA disposal regulations[1].

Operational Safety Workflow Visualization

Below is the logical workflow for handling novel halogenated heterocycles, mapping the progression from risk assessment to final disposal.

G A 1. Hazard Assessment Assume High Toxicity (OSHA 29 CFR 1910.1450) B 2. PPE Donning Double Nitrile, FR Coat, Splash Goggles A->B C 3. Primary Containment Weighing in Fume Hood (80-100 fpm) B->C D 4. Experimental Execution Closed System Reaction Setup C->D E 5. Waste Segregation Halogenated Organic Waste Stream D->E

Fig 1: Stepwise operational safety workflow for handling novel halogenated heterocycles.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. CalPacLab Safety Insights. Available at: [Link]

Sources

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